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  • Product: Sulprofos sulfoxide
  • CAS: 34643-47-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Sulprofos Sulfoxide from Sulprofos

Abstract This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of sulprofos sulfoxide, a primary metabolite of the organophosphorus insecticide sulprofos. This document is i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of sulprofos sulfoxide, a primary metabolite of the organophosphorus insecticide sulprofos. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science who require a reliable method for preparing this metabolite for analytical standards, toxicological studies, or further chemical investigations. The guide delves into the principles of selective sulfide oxidation, outlines a detailed experimental procedure, and provides a robust framework for the purification and characterization of the final product. The methodologies described herein are designed to be self-validating, emphasizing safety, efficiency, and high purity of the resulting sulprofos sulfoxide.

Introduction: The Significance of Sulprofos and its Metabolites

Sulprofos, an organothiophosphate insecticide, has been utilized in agriculture for its efficacy against a range of pests.[1] Like many xenobiotics, sulprofos undergoes metabolic transformation in biological systems, leading to the formation of various metabolites.[2] Among these, sulprofos sulfoxide is a key product of oxidative metabolism.[1][2] The generation of sulprofos sulfoxide is a critical step in the toxicological pathway of the parent compound, as the oxidation of the thioether group can modulate the compound's biological activity and environmental fate.

The availability of pure sulprofos sulfoxide as an analytical standard is paramount for a variety of scientific endeavors, including:

  • Toxicological Assessment: To accurately evaluate the toxicity profile of sulprofos, it is essential to study the biological effects of its major metabolites.

  • Environmental Monitoring: Quantifying the presence of sulprofos and its metabolites in environmental matrices (soil, water, biota) is crucial for assessing its environmental impact and persistence.

  • Metabolism Studies: Understanding the metabolic pathways of sulprofos in different organisms requires pure standards of its metabolites for identification and quantification.

This guide provides a detailed and validated methodology for the chemical synthesis of sulprofos sulfoxide from its parent compound, sulprofos, through a controlled oxidation reaction.

The Chemistry of Selective Sulfide Oxidation

The core of this synthesis lies in the selective oxidation of the sulfide moiety in the sulprofos molecule to a sulfoxide without over-oxidation to the corresponding sulfone.[3] This transformation requires a careful choice of oxidant and reaction conditions to achieve high selectivity and yield.

Choosing the Right Oxidant: A Balancing Act

A plethora of reagents are known to oxidize sulfides to sulfoxides.[4][5] However, many of these, such as permanganate or dichromate, are harsh and can lead to over-oxidation or degradation of the sensitive organophosphorus backbone of sulprofos. For this specific synthesis, we will utilize hydrogen peroxide (H₂O₂) as the primary oxidant. The rationale for this choice is multi-faceted:

  • "Green" Oxidant: Hydrogen peroxide is an environmentally benign oxidant, with water being its only byproduct.[6]

  • Tunable Reactivity: Its oxidizing power can be modulated by the choice of catalyst and reaction conditions, allowing for selective oxidation.[7]

  • Commercial Availability and Cost-Effectiveness: H₂O₂ is readily available and relatively inexpensive.

To enhance the selectivity of the oxidation and to avoid the formation of the sulprofone byproduct, the reaction will be conducted under mild, transition-metal-free conditions, utilizing glacial acetic acid as a co-reagent.[6] Acetic acid protonates the hydrogen peroxide, increasing its electrophilicity and facilitating a more controlled oxidation of the electron-rich sulfide.

Reaction Mechanism

The oxidation of sulprofos to sulprofos sulfoxide using hydrogen peroxide in acetic acid proceeds through a nucleophilic attack of the sulfur atom on the activated peroxide.

Reaction_Mechanism cluster_0 Activation of Hydrogen Peroxide cluster_1 Nucleophilic Attack and Product Formation H2O2 H₂O₂ Activated_H2O2 CH₃COOOH₂⁺ H2O2->Activated_H2O2 Protonation AcOH CH₃COOH AcOH->Activated_H2O2 Intermediate Transition State Activated_H2O2->Intermediate Sulprofos Sulprofos (Sulfide) Sulprofos->Intermediate Nucleophilic Attack Sulprofos_Sulfoxide Sulprofos Sulfoxide Intermediate->Sulprofos_Sulfoxide Water H₂O Intermediate->Water Acetate CH₃COO⁻ Intermediate->Acetate

Caption: Proposed mechanism for the oxidation of sulprofos.

Experimental Protocol: Synthesis of Sulprofos Sulfoxide

This section provides a detailed, step-by-step protocol for the synthesis of sulprofos sulfoxide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Sulprofos≥98% PurityCommercial SourceHandle with care, toxic.[1]
Hydrogen Peroxide (30% w/w)ACS Reagent GradeCommercial SourceCorrosive, handle with care.
Glacial Acetic AcidACS Reagent GradeCommercial SourceCorrosive, handle with care.
Dichloromethane (DCM)HPLC GradeCommercial SourceVolatile, use in a fume hood.
Saturated Sodium BicarbonateLaboratory GradeCommercial SourceUsed for neutralization.
Anhydrous Sodium SulfateACS Reagent GradeCommercial SourceUsed for drying.
Silica Gel (60 Å, 230-400 mesh)For Flash ChromatographyCommercial SourceFor purification.
HexaneHPLC GradeCommercial SourceFor chromatography mobile phase.
Ethyl AcetateHPLC GradeCommercial SourceFor chromatography mobile phase.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of sulprofos in 20 mL of glacial acetic acid. Stir the solution at room temperature until the sulprofos is completely dissolved.

  • Addition of Oxidant: Cool the solution to 0 °C using an ice-water bath. Slowly add 1.1 equivalents of 30% hydrogen peroxide dropwise to the stirred solution over a period of 15 minutes. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The disappearance of the sulprofos spot and the appearance of a new, more polar spot corresponding to sulprofos sulfoxide will indicate the completion of the reaction.

  • Work-up and Extraction: Once the reaction is complete, carefully quench the reaction by slowly adding it to 100 mL of a saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis_Workflow A 1. Dissolve Sulprofos in Acetic Acid B 2. Cool to 0 °C A->B C 3. Add H₂O₂ dropwise B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry and Concentrate F->G H Crude Sulprofos Sulfoxide G->H

Caption: Workflow for the synthesis of sulprofos sulfoxide.

Purification and Characterization

The crude product obtained from the synthesis will likely contain unreacted starting material and the over-oxidized sulfone byproduct. Purification is essential to obtain high-purity sulprofos sulfoxide.

Purification by Flash Column Chromatography

The crude product can be effectively purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure sulprofos sulfoxide and remove the solvent under reduced pressure to yield the purified product as a viscous oil or a solid.

Characterization of Sulprofos Sulfoxide

The identity and purity of the synthesized sulprofos sulfoxide must be confirmed using a combination of analytical techniques.[8][9]

Analytical TechniqueExpected Observations
¹H NMR (Proton NMR) The proton NMR spectrum should show characteristic signals for the aromatic, ethoxy, and propyl groups. A downfield shift of the protons on the methyl group attached to the sulfur is expected compared to the starting sulprofos, due to the deshielding effect of the sulfoxide group.
¹³C NMR (Carbon NMR) The carbon NMR spectrum will confirm the carbon framework of the molecule. The carbon of the methyl group attached to the sulfur will also exhibit a downfield shift.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of sulprofos sulfoxide (C₁₂H₁₉O₃PS₃, MW: 338.44 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy The IR spectrum should show a strong absorption band in the region of 1030-1070 cm⁻¹, which is characteristic of the S=O stretching vibration of a sulfoxide.
Purity Analysis (HPLC) The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a mobile phase of acetonitrile and water. The purity should ideally be ≥95%.

Safety and Handling

Sulprofos and its metabolites are toxic compounds and should be handled with extreme care.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide provides a robust and reliable protocol for the synthesis of sulprofos sulfoxide from sulprofos. By employing a controlled oxidation with hydrogen peroxide in acetic acid, this method offers a selective and environmentally conscious approach to obtaining this important metabolite. The detailed procedures for synthesis, purification, and characterization will enable researchers to produce high-purity sulprofos sulfoxide for their specific research needs, thereby advancing our understanding of the toxicology and environmental fate of sulprofos.

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588272, Sulprofos sulfoxide. Retrieved from [Link]

  • Ali, M. A., & Rahman, M. T. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Bulletin of the Korean Chemical Society, 33(6), 2095-2097. [Link]

  • Wikipedia. (2023, December 2). Sulfoxide. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37125, Sulprofos. Retrieved from [Link]

  • CRM LABSTANDARD. (n.d.). Sulprofos-Sulfoxide. Retrieved from [Link]

  • Hayat, F., & Haider, A. (2011). Analytical Methods for Pesticides and Herbicides. Water Environment Research, 83(10), 962-985.
  • Woudneh, M. B., & Oros, D. R. (2006). Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water.
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  • AERU. (n.d.). Sulprofos (Ref: NTN 9306). University of Hertfordshire. Retrieved from [Link]

  • Abdel-Halim, H. (2015). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. International Journal of Organic Chemistry, 5, 13-25.
  • Singh, B. K. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. International Journal of Pure & Applied Bioscience, 5(4), 1106-1116.
  • Reddy, K. S., & Kumar, M. S. (2011). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst.
  • Bhattacharya, S. K. (2011). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Der Pharmacia Lettre, 3(2), 340-348.
  • Torres-Altoro, M. I., & Demirkaya, E. (2021). Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway. International Journal of Molecular Sciences, 22(19), 10539. [Link]

  • El-Ghenymy, A., & El-Shafey, O. (2019). Advanced oxidation processes for the removal of organophosphorus pesticides from wastewater.
  • Garrido-Clemente, P., & Estévez-Pérez, G. (2021). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 232, 122425.
  • Ghorbani-Vaghei, R., & Alavinia, S. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry, 3(1), 61-73.
  • Akiyama, Y., et al. (2021). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. Environment International, 156, 106722. [Link]

  • Scott, C., & Ollis, D. F. (2009). Enzymatic detoxification of organophosphorus pesticides and related toxicants. Applied Biochemistry and Biotechnology, 157(1), 1-15. [Link]

  • Kumar, A., et al. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Organic & Biomolecular Chemistry, 18(30), 5795-5800.

Sources

Exploratory

sulprofos sulfoxide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Sulprofos Sulfoxide Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a detailed examination of the molecular mechanism of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Sulprofos Sulfoxide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a detailed examination of the molecular mechanism of action of sulprofos sulfoxide, the biologically active metabolite of the organothiophosphate insecticide, sulprofos. As researchers and drug development professionals are aware, a profound understanding of a compound's mechanism is fundamental to toxicology, risk assessment, and the development of potential antidotes. Sulprofos, a pro-insecticide, undergoes metabolic bioactivation to sulprofos sulfoxide, which then exerts its potent neurotoxic effects.[1][2] The primary mode of action is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide will deconstruct this mechanism, from the initial metabolic conversion to the downstream physiological cascade, and detail the established experimental protocols used to validate these actions.

The Principle of Bioactivation: From Sulprofos to Sulprofos Sulfoxide

The toxicological efficacy of many organothiophosphates, which contain a thione (P=S) bond, is contingent upon their metabolic conversion to the corresponding oxon (P=O) form.[3] In the case of sulprofos, a critical bioactivation step involves the oxidation of the methylthio sulfur atom on the phenyl ring to generate sulprofos sulfoxide.[1] This conversion is predominantly carried out by microsomal flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes within the liver.[1] This oxidative desulfuration significantly increases the electrophilicity of the phosphorus atom, rendering the molecule a much more potent inhibitor of its biological target.

The rationale for studying the sulfoxide metabolite directly is clear: it is the proximate toxicant responsible for the observed neurotoxicity. Any in vitro assessment of sulprofos's inhibitory potential would be misleadingly low without accounting for this metabolic activation, which readily occurs in vivo.

G Sulprofos Sulprofos (Pro-insecticide) Metabolism Metabolic Oxidation (Liver Microsomal Enzymes e.g., FMO, CYPs) Sulprofos->Metabolism Bioactivation Sulfoxide Sulprofos Sulfoxide (Active Toxicant) Metabolism->Sulfoxide

Caption: Metabolic bioactivation of sulprofos to its active form.

Core Mechanism: Irreversible Inhibition of Acetylcholinesterase (AChE)

The primary and universally recognized mechanism of action for sulprofos sulfoxide is the potent and irreversible inhibition of acetylcholinesterase (AChE, EC 3.1.1.7).[1][4]

The Physiological Role of Acetylcholinesterase

Under normal physiological conditions, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid within the synaptic cleft.[5][6] This enzymatic degradation terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next impulse. This precise control is fundamental for proper function in the central nervous system (CNS), autonomic ganglia, and neuromuscular junctions.[3][7]

The Molecular Hijacking of AChE

Sulprofos sulfoxide, like other organophosphates, acts as a suicide substrate for AChE. The mechanism unfolds as follows:

  • Binding: The sulfoxide molecule docks at the active site of AChE.

  • Phosphorylation: The electrophilic phosphorus atom of the sulfoxide is attacked by the nucleophilic serine hydroxyl group (specifically, the Ser-203 residue in human AChE) located within the enzyme's catalytic triad.[4][5][6]

  • Covalent Inactivation: This attack results in the formation of a stable, covalent phosphoserine bond, while a leaving group is displaced.[8] The enzyme is now phosphorylated and catalytically inactive.

  • Aging: Over time, this phosphorylated enzyme complex can undergo a process known as "aging."[6] This involves the dealkylation (loss of an ethyl or propyl group) of the phosphorus adduct, which further strengthens the bond and renders the inhibition completely irreversible. Once aged, the enzyme cannot be reactivated even with therapeutic oximes like pralidoxime.[6]

G cluster_0 Normal Function cluster_1 Inhibition Pathway AChE_active Active AChE (Serine-OH) Products Choline + Acetate AChE_active->Products Hydrolysis ACh Acetylcholine ACh->AChE_active AChE_active2 Active AChE (Serine-OH) Inactive_AChE Inactive Phosphorylated AChE (Serine-O-P) AChE_active2->Inactive_AChE Phosphorylation Sulfoxide Sulprofos Sulfoxide Sulfoxide->AChE_active2 Aged_AChE 'Aged' Inactive AChE (Irreversible) Inactive_AChE->Aged_AChE Aging

Caption: Comparison of normal AChE function and its inhibition by sulprofos sulfoxide.

The Physiological Cascade: Cholinergic Crisis

The inactivation of AChE leads to a buildup of acetylcholine at nerve synapses and neuromuscular junctions.[5][8] This accumulation causes continuous, uncontrolled stimulation of cholinergic receptors, precipitating a toxicological syndrome known as a cholinergic crisis.[4][9] The clinical manifestations are a direct consequence of hyperstimulation at muscarinic and nicotinic receptors.

Muscarinic Receptor Overstimulation

These effects correspond to the over-activation of the parasympathetic nervous system. They are often remembered by the mnemonics SLUDGEM or DUMBBELS.

  • S alivation, L acrimation, U rination, D efecation, G astrointestinal distress, E mesis, M iosis (pinpoint pupils).[10]

  • Other critical muscarinic effects include bronchospasm and bronchorrhea (excessive respiratory secretions), which can severely compromise breathing.[9][10]

Nicotinic Receptor Overstimulation

Nicotinic receptors are located at the neuromuscular junction and in autonomic ganglia. Their hyperstimulation leads to:

  • Initial Effects: Muscle fasciculations (twitching) and tremors.[10]

  • Prolonged Effects: The persistent depolarization of the muscle endplate leads to weakness and eventual flaccid paralysis.[3][9] Paralysis of the diaphragm and other respiratory muscles is a primary cause of mortality in organophosphate poisoning.[3][8]

  • Tachycardia and hypertension can also be observed due to stimulation of sympathetic ganglia.[10]

Central Nervous System (CNS) Effects

The accumulation of acetylcholine in the CNS results in a range of neurological symptoms, including anxiety, confusion, tremors, seizures, convulsions, and ultimately, coma and central respiratory depression.[3][8]

G Inhibition AChE Inhibition by Sulprofos Sulfoxide Accumulation ↑ Acetylcholine (ACh) in Synapse Inhibition->Accumulation Overstimulation Cholinergic Receptor Overstimulation Accumulation->Overstimulation Muscarinic Muscarinic Receptors Overstimulation->Muscarinic Nicotinic Nicotinic Receptors Overstimulation->Nicotinic CNS CNS Receptors Overstimulation->CNS Musc_Effects SLUDGEM Bronchospasm Bradycardia Muscarinic->Musc_Effects Nic_Effects Fasciculations Paralysis Tachycardia Nicotinic->Nic_Effects CNS_Effects Seizures Coma Respiratory Depression CNS->CNS_Effects

Caption: The downstream neurological cascade of AChE inhibition.

Validating the Mechanism: Key Experimental Protocols

The described mechanism is validated through a combination of in vitro and in vivo experimental systems. These protocols are designed to be self-validating by correlating biochemical data with observable physiological outcomes.

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This is the gold-standard colorimetric assay for measuring AChE activity and its inhibition. The causality is direct: if sulprofos sulfoxide inhibits AChE, we will observe a concentration-dependent decrease in the rate of the color-producing reaction.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • Substrate: 10 mM Acetylthiocholine iodide (ATCh) in buffer.

    • Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

    • Enzyme: Purified AChE (e.g., from Electrophorus electricus) diluted in buffer to a working concentration.

    • Inhibitor Stock: Prepare a concentrated stock of sulprofos sulfoxide in a suitable solvent like Dimethyl Sulfoxide (DMSO).[11] Prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer.

    • Add 20 µL of the appropriate sulprofos sulfoxide dilution (or DMSO for vehicle control).

    • Add 20 µL of the AChE enzyme solution.

    • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor interaction.

    • Add 20 µL of DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of ATCh substrate solution.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: In Vivo Neurotoxicity and AChE Activity Assessment

This protocol validates the mechanism in a whole-organism model, linking the biochemical inhibition of AChE in target tissues to the clinical signs of poisoning.

Methodology:

  • Animal Model & Dosing:

    • Use adult male Sprague-Dawley rats (200-250g).

    • Acclimate animals for at least one week.

    • Administer sulprofos (which is metabolized to the sulfoxide in vivo) via oral gavage at various dose levels, including a vehicle control (e.g., corn oil).

  • Clinical Observation:

    • Monitor animals continuously for the first 4 hours and then periodically for 48 hours.

    • Score the presence and severity of cholinergic signs: salivation, tremors, lacrimation, fasciculations, paralysis, etc.

  • Tissue Collection and Analysis:

    • At a predetermined time point (e.g., 24 hours post-dosing), euthanize the animals via an approved method.

    • Collect whole blood (in heparinized tubes) and brain tissue.

    • Separate plasma and red blood cells (RBCs) from whole blood by centrifugation. Lyse the RBCs.

    • Homogenize the brain tissue in ice-cold phosphate buffer.

    • Determine the protein concentration of the brain homogenate (e.g., using a Bradford assay).

    • Measure AChE activity in the RBC lysate and brain homogenate using the Ellman's assay described above, normalizing the brain activity to its protein content.

  • Data Analysis & Validation:

    • Compare the AChE activity in the treated groups to the control group.

    • A statistically significant, dose-dependent decrease in both RBC and brain AChE activity, which correlates with the severity of observed clinical signs, provides robust validation of the mechanism of action.[3]

Quantitative Data Summary

While specific kinetic data for sulprofos sulfoxide can vary by experimental conditions, the following table presents a conceptual framework for the type of quantitative data generated from the protocols described above.

ParameterAnalyteTypical Value RangeSignificance
IC₅₀ Sulprofos SulfoxideLow µM to nMMeasures in vitro potency against AChE. A lower value indicates higher potency.
LD₅₀ (Oral, Rat) Sulprofos10-100 mg/kgIndicates acute systemic toxicity of the parent compound.
AChE Inhibition (in vivo) Brain Tissue70-90% inhibitionCorrelates severe clinical signs with biochemical effect at the target site.
AChE Inhibition (in vivo) Red Blood Cells50-80% inhibitionServes as a useful and accessible biomarker for systemic organophosphate exposure.[3]

Conclusion

The mechanism of action of sulprofos sulfoxide is a classic example of organophosphate toxicology, centered on the irreversible inhibition of acetylcholinesterase. The pathway begins with the essential metabolic bioactivation of the parent compound, sulprofos, into its more potent sulfoxide form. This active metabolite then covalently phosphorylates the serine hydroxyl group in the active site of AChE, leading to enzyme inactivation. The resulting accumulation of acetylcholine throughout the nervous system precipitates a severe cholinergic crisis, characterized by a cascade of muscarinic, nicotinic, and central nervous system effects that can ultimately lead to respiratory failure and death. The experimental protocols detailed herein provide a robust and validated framework for confirming this mechanism, linking molecular interactions to systemic toxicity. This comprehensive understanding is paramount for professionals in toxicology and drug development engaged in the assessment and mitigation of risks associated with organophosphate compounds.

References

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  • Szałaj, N., et al. (2023). Sulfoxides in medicine. PubMed. Retrieved from [Link]

  • Reich, S., et al. (2019). Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Abass, K., et al. (2012). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. PubMed Central. Retrieved from [Link]

  • Hoang, M., et al. (2022). Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges. SpringerLink. Retrieved from [Link]

  • Pollock, V. V. & Barber, M. J. (2001). Kinetic and mechanistic properties of biotin sulfoxide reductase. PubMed. Retrieved from [Link]

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Foundational

Cholinesterase Inhibition by Sulprofos Sulfoxide: A Technical Guide for Researchers

Introduction: The Latent Threat of Sulprofos and its Activated Metabolite Sulprofos, an organothiophosphate insecticide, is utilized in agricultural setting.[1] However, its biological activity is not intrinsic. Followin...

Author: BenchChem Technical Support Team. Date: February 2026

By Gemini, Senior Application Scientist

Introduction: The Latent Threat of Sulprofos and its Activated Metabolite

Sulprofos, an organothiophosphate insecticide, is utilized in agricultural setting.[1] However, its biological activity is not intrinsic. Following absorption, sulprofos undergoes metabolic activation, primarily through oxidation of the sulfur atom, to its active metabolite, sulprofos sulfoxide. This biotransformation is a critical step, as it is the sulfoxide metabolite that functions as a potent inhibitor of cholinesterases, key enzymes in neurotransmission.[2] This guide provides an in-depth technical exploration of the mechanisms and kinetics of cholinesterase inhibition by sulprofos sulfoxide, offering insights for researchers and professionals in toxicology and drug development. Due to the limited availability of specific kinetic data for sulprofos sulfoxide, this guide will leverage data from the structurally similar and extensively studied organophosphate, paraoxon, to illustrate the fundamental principles of inhibition, aging, and reactivation.

The Molecular Hijacking: Mechanism of Cholinesterase Inhibition

Cholinesterases, principally acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[3] This enzymatic degradation terminates the nerve impulse. Organophosphates, including sulprofos sulfoxide, disrupt this vital process by acting as "suicide inhibitors."

The core of the inhibitory action lies in the phosphorylation of a catalytically crucial serine residue within the active site of the cholinesterase enzyme.[4] This process effectively renders the enzyme non-functional. The accumulation of acetylcholine in the synaptic cleft leads to a state of hyperstimulation of cholinergic receptors, manifesting as a "cholinergic crisis," which can be life-threatening.[5]

The inhibition process can be dissected into two key stages: the initial formation of a reversible enzyme-inhibitor complex, followed by the covalent phosphorylation of the serine residue, leading to a more stable, inhibited enzyme. While initially, the phosphorylated enzyme may undergo spontaneous hydrolysis, allowing for some degree of reactivation, a competing and often irreversible process known as "aging" can occur.[6] Aging involves the dealkylation of the phosphorylated enzyme, resulting in a negatively charged phosphate group that is resistant to reactivation by standard antidotes.[7]

Active AChE Active AChE Reversible_Complex Reversible_Complex Active AChE->Reversible_Complex Reversible Binding Sulprofos_Sulfoxide Sulprofos_Sulfoxide Sulprofos_Sulfoxide->Reversible_Complex Phosphorylated_AChE Phosphorylated_AChE Reversible_Complex->Phosphorylated_AChE Phosphorylation Aged_AChE Aged_AChE Phosphorylated_AChE->Aged_AChE Aging (Irreversible) Reactivated_AChE Reactivated_AChE Phosphorylated_AChE->Reactivated_AChE Spontaneous Hydrolysis (Slow) Phosphorylated_AChE->Reactivated_AChE Oxime-mediated Reactivation Oxime_Reactivator Oxime_Reactivator Oxime_Reactivator->Reactivated_AChE

Caption: Mechanism of Cholinesterase Inhibition by Sulprofos Sulfoxide.

Quantifying the Inhibition: Kinetics and Potency

The potency of a cholinesterase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The kinetics of inhibition are further described by the bimolecular rate constant (kᵢ), which reflects the rate of phosphorylation of the enzyme.

Inhibitor Enzyme Source kᵢ (M⁻¹min⁻¹) Reference
ParaoxonAcetylcholinesterase (AChE)Recombinant Human7.0 x 10⁵[8]
ParaoxonAcetylcholinesterase (AChE)Recombinant Mouse4.0 x 10⁵[8]
ParaoxonAcetylcholinesterase (AChE)Fetal Bovine Serum3.2 x 10⁵[8]
Inhibitor Enzyme IC50 (nM) Reference
ParaoxonAcetylcholinesterase (AChE)81.66[9]
Chlorpyrifos-oxonAcetylcholinesterase (AChE)8.98[9]

These data illustrate that paraoxon is a potent inhibitor of AChE from various species. It is also noteworthy that different cholinesterases can exhibit varying sensitivities to the same inhibitor. For instance, butyrylcholinesterase (BChE) is often more sensitive to certain organophosphates than acetylcholinesterase.[8]

In Vitro Assessment of Cholinesterase Inhibition: A Step-by-Step Protocol

The following protocol, based on the widely accepted Ellman's method, provides a robust framework for determining the inhibitory potential of sulprofos sulfoxide or other organophosphates on cholinesterase activity.[3]

Principle

This colorimetric assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, the absorbance of which is measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Sulprofos sulfoxide (or a suitable organophosphate inhibitor)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Positive control inhibitor (e.g., paraoxon, eserine)

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Phosphate Buffer - DTNB Solution - ATCI Solution - AChE Solution - Inhibitor Stock Add_Reagents To 96-well plate, add: - Buffer - DTNB - Inhibitor (or vehicle) Reagent_Prep->Add_Reagents Pre-incubation Pre-incubate at 37°C for 15 min Add_Reagents->Pre-incubation Add_Enzyme Add AChE Solution Pre-incubation->Add_Enzyme Initiate_Reaction Initiate reaction by adding ATCI Add_Enzyme->Initiate_Reaction Measure_Absorbance Measure absorbance at 412 nm kinetically for 3-5 min Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate initial reaction rates (V₀) Measure_Absorbance->Calculate_Activity Calculate_Inhibition Calculate % Inhibition Calculate_Activity->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 from dose-response curve Plot_Data->Determine_IC50

Caption: Experimental Workflow for IC50 Determination.

Detailed Procedure
  • Reagent Preparation:

    • Prepare all solutions in 0.1 M phosphate buffer (pH 8.0).

    • Prepare a stock solution of DTNB (10 mM).

    • Prepare a stock solution of ATCI (100 mM).

    • Prepare a working solution of AChE at a concentration that yields a linear increase in absorbance over time.

    • Prepare a stock solution of sulprofos sulfoxide in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • DTNB solution (final concentration of 0.5 mM)

      • A specific volume of the sulprofos sulfoxide dilution (or vehicle for the control).

    • Include wells for a positive control inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3]

  • Enzyme Addition:

    • Add the AChE working solution to each well.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI solution (final concentration of 1 mM).

    • Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over a period of 3-5 minutes, taking readings every 10-15 seconds.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of sulprofos sulfoxide using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Reversibility, Aging, and the Potential for Reactivation

The interaction between an organophosphate and cholinesterase is a dynamic process. The initially formed phosphorylated enzyme can undergo spontaneous reactivation, albeit typically at a slow rate.[6] However, the process of "aging" renders the enzyme irreversibly inhibited. The rate of aging is dependent on the specific organophosphate.[10]

The primary clinical intervention for organophosphate poisoning involves the administration of an oxime reactivator, such as pralidoxime (2-PAM).[11] Oximes function by nucleophilically attacking the phosphorus atom of the organophosphate, displacing it from the serine residue and thereby regenerating the active enzyme.[11] The efficacy of oxime reactivation is critically time-dependent; it must be administered before aging occurs.[7]

The kinetics of reactivation can be studied in vitro by first inhibiting the cholinesterase with the organophosphate and then introducing the oxime reactivator and monitoring the recovery of enzyme activity over time.

Conclusion: A Framework for Understanding and Mitigation

Sulprofos sulfoxide represents a significant toxicological concern due to its potent inhibition of cholinesterases. Understanding the molecular mechanisms, kinetics of inhibition, and the potential for reactivation is paramount for both risk assessment and the development of effective therapeutic strategies. This technical guide provides a comprehensive framework for researchers to investigate the effects of sulprofos sulfoxide and other organophosphates on cholinesterase activity. By employing standardized in vitro assays and a thorough understanding of the underlying biochemical principles, the scientific community can continue to advance our knowledge of these potent neurotoxins and develop improved methods for mitigating their harmful effects.

References

  • Kousba, A. A., Poet, T. S., & Timchalk, C. (2004). Inhibition of Acetylcholinesterase and Butyrylcholinesterase by Chlorpyrifos-Oxon. Biochemical Pharmacology, 68(8), 1665-1674. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37125, Sulprofos. Retrieved from [Link]

  • Li, Y., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. International Journal of Molecular Sciences, 24(18), 14316. [Link]

  • Holas, O., et al. (2012). SAR Study on Reactivators of Ethyl-Paraoxon Inhibited Acetylcholinesterase. Medicinal Chemistry, 9(6), 587-594. [Link]

  • Hussain, M. A., et al. (2025). Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Sultatos, L. G. (2006). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicology and Applied Pharmacology, 212(2), 156-163. [Link]

  • Carr, R. L., & Chambers, J. E. (1996). Chemical Reactivation and Aging Kinetics of Organophosphorus-Inhibited Cholinesterases From Two Earthworm Species. Environmental Toxicology and Chemistry, 15(7), 1113-1118. [Link]

  • Pope, C. N., & Padilla, S. (1990). CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS. Toxicology and Applied Pharmacology, 106(2), 261-271. [Link]

  • Brazzolotto, X., et al. (2014). Structures of paraoxon-inhibited human acetylcholinesterase reveal perturbations of the acyl loop and the dimer interface. FEBS Letters, 588(17), 3047-3052. [Link]

  • Chambers, J. E., & Carr, R. L. (1993). Comparison of Chlorpyrifos-Oxon and Paraoxon Acetylcholinesterase Inhibition Dynamics: Potential Role of a Peripheral Binding Site. Toxicology and Applied Pharmacology, 123(1), 111-119. [Link]

  • Musilova, L., et al. (2009). In vitro oxime-assisted reactivation of paraoxon-inhibited human acetylcholinesterase and butyrylcholinesterase. Clinical Toxicology, 47(6), 545-550. [Link]

  • Sultatos, L. G. (2006). Concentration-Dependent Kinetics of Acetylcholinesterase Inhibition by the Organophosphate Paraoxon. Toxicological Sciences, 91(2), 343-351. [Link]

  • Apland, J. P., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1033677. [Link]

  • Chambers, J. E., & Carr, R. L. (1996). Kinetic analysis of the in vitro inhibition, aging, and reactivation of brain acetylcholinesterase from rat and channel catfish by paraoxon and chlorpyrifos-oxon. Toxicology and Applied Pharmacology, 139(2), 304-312. [Link]

  • An, Y., et al. (2016). Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study. Physical Chemistry Chemical Physics, 18(14), 9838-9846. [Link]

  • Geethaa, S., & P, V. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. [Link]

  • Dhivya, P. S., et al. (2021). In vitro Evaluation of Acetylcholinesterase Inhibitory and Neuroprotective Activity in Commiphora species: A Comparative Study. Pharmacognosy Journal, 13(1). [Link]

  • Costa, L. G. (2018). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Current environmental health reports, 5(3), 329-338. [Link]

  • Chen, C. H., & Chan, P. K. (2017). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 126-134. [Link]

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Exploratory

An In-Depth Technical Guide to the Degradation Pathways of Sulprofos Sulfoxide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the degradation pathways of sulprofos sulfoxide, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the degradation pathways of sulprofos sulfoxide, a key metabolite of the organothiophosphate insecticide sulprofos. Understanding these transformation processes is critical for environmental risk assessment, toxicological evaluation, and the development of effective remediation strategies. This document synthesizes current scientific knowledge, offering insights into the biotic and abiotic mechanisms that govern the environmental fate of this compound.

Introduction: The Significance of Sulprofos Sulfoxide

Sulprofos, an organothiophosphate insecticide, has been utilized in agriculture to control a variety of insect pests. Upon its release into the environment, sulprofos undergoes a series of metabolic transformations, with the initial and primary step being the oxidation of the thioether sulfur to form sulprofos sulfoxide.[1] This conversion is a critical activation step, as the resulting sulfoxide and its subsequent metabolite, sulprofos sulfone, are also of toxicological interest. Therefore, a thorough understanding of the degradation pathways of sulprofos sulfoxide is paramount for a complete assessment of the environmental and biological impact of sulprofos use.

The degradation of sulprofos sulfoxide is a multifaceted process influenced by a combination of biotic and abiotic factors. These include microbial metabolism in soil and water, photodegradation by sunlight, and chemical hydrolysis. The interplay of these pathways determines the persistence, mobility, and ultimate fate of sulprofos sulfoxide in various environmental compartments.

Core Degradation Pathways of Sulprofos Sulfoxide

The degradation of sulprofos sulfoxide primarily proceeds through two main pathways: further oxidation to sulprofos sulfone and subsequent hydrolysis of the phosphate ester linkage. These transformations can occur in different environmental matrices and biological systems.

Biotic Degradation: The Role of Microbial and Mammalian Metabolism

Biotic degradation is a significant contributor to the breakdown of sulprofos sulfoxide in both soil and biological systems.

In Soil:

Soil microorganisms play a crucial role in the transformation of organothiophosphate pesticides. While specific studies on the microbial degradation of sulprofos sulfoxide are limited, the established principles of organophosphate degradation suggest that soil bacteria and fungi are capable of metabolizing this compound.[2][3][4] The primary microbial transformation is likely the oxidation of the sulfoxide group to a sulfone, forming sulprofos sulfone. This is a common metabolic step for many sulfur-containing pesticides.[2] Subsequently, microbial hydrolases can cleave the phosphate ester bond, leading to the formation of phenolic metabolites.[2][3] The rate and extent of this biodegradation are influenced by soil type, organic matter content, microbial population density, temperature, and moisture.

In Mammals:

In mammalian systems, the metabolism of sulprofos and its sulfoxide metabolite has been more extensively studied. The initial oxidation of sulprofos to sulprofos sulfoxide is catalyzed by microsomal flavin-containing monooxygenases (FMOs).[1] Sulprofos sulfoxide is then further oxidized to sulprofos sulfone. Following these oxidation steps, the primary metabolic pathway involves the hydrolysis of the phosphorus-O-phenyl ester bond. This hydrolysis results in the formation of phenolic metabolites, specifically phenol sulfoxide and phenol sulfone. These phenolic compounds are then typically conjugated, for example with glucuronic acid or sulfate, to facilitate their excretion from the body, primarily through urine.[1]

The major metabolites identified in mammals such as rats and cows include:

  • Sulprofos sulfone

  • Phenol sulfoxide

  • Phenol sulfone

  • Conjugates of the phenolic metabolites

Abiotic Degradation: Photolysis and Hydrolysis

Abiotic processes, particularly photodegradation and hydrolysis, also contribute to the breakdown of sulprofos sulfoxide in the environment.

Photodegradation:

Hydrolysis:

Hydrolysis is a chemical process that can contribute to the degradation of organothiophosphate esters. The stability of sulprofos and its metabolites to hydrolysis is pH-dependent. Generally, organothiophosphates are more susceptible to hydrolysis under alkaline conditions. While specific hydrolysis rates for sulprofos sulfoxide are not well-documented, the parent compound, sulprofos, is known to be more stable in acidic or neutral conditions and hydrolyzes more rapidly in basic conditions.[1] It is plausible that sulprofos sulfoxide exhibits similar pH-dependent stability, with hydrolysis of the phosphate ester bond being a relevant degradation pathway, particularly in alkaline soils and waters.

Summary of Degradation Products

The degradation of sulprofos sulfoxide results in a series of transformation products. The primary metabolites are summarized in the table below.

Precursor CompoundDegradation ProductTransformation ProcessEnvironment/System
SulprofosSulprofos SulfoxideOxidationSoil, Mammals
Sulprofos SulfoxideSulprofos SulfoneOxidationSoil, Mammals
Sulprofos SulfoxidePhenol SulfoxideHydrolysisMammals
Sulprofos SulfonePhenol SulfoneHydrolysisMammals

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of sulprofos and its sulfoxide metabolite.

Overall Degradation Pathway of Sulprofos

Sulprofos_Degradation Sulprofos Sulprofos Sulfoxide Sulprofos Sulfoxide Sulprofos->Sulfoxide Oxidation (Biotic/Abiotic) Sulfone Sulprofos Sulfone Sulfoxide->Sulfone Oxidation (Biotic/Abiotic) Phenol_Sulfoxide Phenol Sulfoxide Sulfoxide->Phenol_Sulfoxide Hydrolysis (Biotic) Phenol_Sulfone Phenol Sulfone Sulfone->Phenol_Sulfone Hydrolysis (Biotic) Conjugates Conjugated Metabolites Phenol_Sulfoxide->Conjugates Conjugation Phenol_Sulfone->Conjugates Conjugation

Caption: Primary degradation pathway of sulprofos.

Experimental Workflow for Metabolite Analysis

Metabolite_Analysis_Workflow Sample Soil/Water/Biological Sample Extraction Solvent Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis Instrumental Analysis (HPLC-MS/MS or GC-MS) Cleanup->Analysis Data Data Acquisition & Quantification Analysis->Data Metabolite_ID Metabolite Identification Data->Metabolite_ID

Caption: A typical workflow for analyzing sulprofos metabolites.

Experimental Protocols for Degradation Studies

The study of sulprofos sulfoxide degradation pathways necessitates robust analytical methodologies to accurately identify and quantify the parent compound and its metabolites in complex matrices.

Sample Preparation: QuEChERS Method for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from food and environmental samples.

Step-by-Step Protocol:

  • Homogenization: Homogenize a representative soil sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • If necessary, add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 0.5 g disodium citrate sesquihydrate, and 1 g trisodium citrate dihydrate).

    • Shake for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄ and 50 mg primary secondary amine (PSA)).

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by HPLC-MS/MS or GC-MS.

Instrumental Analysis: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of sulprofos sulfoxide and its metabolites.

Typical HPLC-MS/MS Parameters:

  • HPLC System: A high-pressure gradient HPLC system.

  • Column: A C18 reversed-phase column is commonly used for the separation of organophosphorus pesticides and their metabolites.

  • Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium formate modifier) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes. Specific precursor-to-product ion transitions are monitored for each compound.

Conclusion and Future Perspectives

The degradation of sulprofos sulfoxide is a complex process involving both biotic and abiotic pathways. The primary route of transformation is oxidation to sulprofos sulfone, followed by hydrolysis to yield phenolic metabolites, which are then conjugated in biological systems. While the general pathways are understood, there is a need for more detailed research in several areas. Specifically, the identification of microbial species responsible for the degradation of sulprofos sulfoxide in soil and the determination of its photodegradation kinetics and products would provide a more complete picture of its environmental fate. Furthermore, the development and validation of standardized analytical methods for the simultaneous quantification of sulprofos and its complete suite of metabolites in various environmental matrices are crucial for accurate risk assessment and regulatory monitoring.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37125, Sulprofos. Retrieved from [Link].

  • Albanis, T. A., Hela, D. G., & Lambropoulou, D. A. (2003). Photodegradation of Selected Organophosphorus Insecticides Under Sunlight in Different Natural Waters and Soils. Journal of Agricultural and Food Chemistry, 51(23), 6757–6764.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 588272, Sulprofos sulfoxide. Retrieved from [Link].

  • Singh, B. K. (2009). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 33(4), 846–870.
  • Thermo Fisher Scientific (n.d.). LC-MS Applications for Food Safety Analysis Compendium.
  • MDPI (2022). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agriculture, 12(7), 1018.
  • Agilent Technologies (2011). Determination of pesticides in baby food by UHPLC/MS/MS using the Agilent 1290 Infinity LC system and the Agilent 6460 triple quadrupole LC/MS.
  • MDPI (2018). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. Molecules, 23(11), 2947.
  • PubMed (2012). Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry.
  • PubMed (2001). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 25(5), 551-561.
  • U.S. Environmental Protection Agency (2010). Method Validation Study for the Determination of Residues of XDE-208 and its Major Metabolites in Water using Offline Solid-Phase.
  • National Pesticide Information Center (n.d.). Pesticide Half-life. Retrieved from [Link].

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Foundational

A Technical Guide to the Toxicokinetics of Sulprofos in Rats: Elucidating Metabolic Pathways and the Role of Oxidative Metabolites

This guide provides a detailed examination of the toxicokinetic profile of the organothiophosphate insecticide sulprofos, with a specific focus on its behavior in the rat model. Departing from a rigid template, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the toxicokinetic profile of the organothiophosphate insecticide sulprofos, with a specific focus on its behavior in the rat model. Departing from a rigid template, this document is structured to logically present the absorption, distribution, metabolism, and excretion (ADME) of sulprofos, while critically evaluating the formation and significance of its various metabolites, including sulprofos sulfoxide. We will delve into the causality behind experimental designs and analytical choices, ensuring a self-validating framework for the presented protocols and data.

Introduction: The Toxicological Significance of Sulprofos

Sulprofos, an organothiophosphate insecticide, exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The toxicity of such compounds is not solely dependent on the parent molecule but is intricately linked to its metabolic fate within the organism.[1] A thorough understanding of its toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes the substance—is paramount for accurate risk assessment and the development of potential therapeutic interventions.

A crucial aspect of sulprofos metabolism is the potential for bioactivation, where a less toxic parent compound is converted into a more potent metabolite.[1] While oxidative metabolites like sulprofos sulfoxide and sulfone are identified in species such as pigs and cows, their formation in rats has not been consistently reported.[2] This guide will therefore explore the comprehensive metabolic landscape of sulprofos in rats, placing particular emphasis on the predominant pathways of bioactivation and detoxification that govern its toxicological profile in this key experimental model.

Part 1: Absorption and Distribution: The Journey into the System

The initial phases of toxicokinetics determine the amount of a substance that reaches systemic circulation and its subsequent availability to target organs. For sulprofos in rats, this process is characterized by rapid and efficient uptake followed by widespread, albeit transient, distribution.

Absorption Profile

Following oral administration, sulprofos is rapidly and almost completely absorbed from the gastrointestinal tract in rats.[2] Studies have demonstrated that over 98% of an oral dose is eliminated from the body within 48 to 72 hours, indicating high bioavailability from this route of exposure.[2] Even with repeated dosing, the excretion of the final dose remains remarkably efficient, with more than 96% being eliminated within 24 hours.[2] This rapid absorption is a critical factor in the acute toxicity profile of sulprofos, as it leads to a swift onset of systemic effects.

Tissue Distribution

Once absorbed, sulprofos and its metabolites are distributed throughout the body. Tissue retention is generally low and transient. Maximum blood levels in pigs, a comparable model for rapid metabolism, were observed around 4 hours post-treatment.[2] At this point, tissue concentrations remained low, with the exception of the liver and kidney, which are the primary organs of metabolism and excretion, respectively.[2] Notably, traces of the parent sulprofos and its sulfoxide have been detected in omental fat, suggesting some partitioning into lipid-rich tissues.[2] However, these residues are typically cleared to below 0.05 ppm within 48 hours.[2]

ParameterObservation in RatsSource
Route of Administration Oral[2]
Absorption Rate Rapid[2]
Absorption Extent Nearly complete (>98% of dose eliminated)[2]
Primary Distribution Sites Liver, Kidney[2]
Secondary Distribution Traces found in omental fat[2]
Tissue Clearance Rapid; >92% of dose excreted within 24 hours[2]
Table 1: Summary of Sulprofos Absorption and Distribution in Rats

Part 2: Metabolism: The Dichotomy of Bioactivation and Detoxification

The metabolism of sulprofos, like many organothiophosphates, is a double-edged sword. It involves pathways that increase its toxicity (bioactivation) and pathways that facilitate its elimination (detoxification). This biotransformation occurs predominantly in the liver, orchestrated by Phase I and Phase II enzyme systems.

Phase I Metabolism: The Critical Role of Cytochrome P450

The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, catalyzing oxidative reactions that modify the structure of xenobiotics.[3][4] For sulprofos, these reactions are critical in determining its ultimate toxic potential.

  • Oxidative Desulfuration (Bioactivation): The most significant metabolic step for organothiophosphates is the replacement of the sulfur atom double-bonded to the phosphorus (P=S) with an oxygen atom (P=O).[1][5] This conversion transforms sulprofos into its oxygen analog, or "oxon." The sulprofos-oxon is a much more potent inhibitor of acetylcholinesterase and is considered the primary toxic metabolite. This bioactivation is a key reason why compounds that are relatively weak AChE inhibitors in vitro can be highly toxic in vivo.

  • Sulfoxidation: This pathway involves the oxidation of the sulfide group in the molecule's side chain, leading to the formation of sulprofos sulfoxide and, subsequently, sulprofos sulfone. While these metabolites have been identified in livestock, they are not considered significant metabolites in rats.[2] This species-specific difference is a critical consideration when extrapolating toxicological data from rats to other species.

  • Hydrolysis: CYP enzymes can also facilitate the cleavage of ester bonds within the sulprofos molecule, a process that represents a detoxification pathway by breaking the molecule into less toxic components that can be readily excreted.

Phase II Metabolism: GST-Mediated Detoxification

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to increase their water solubility and facilitate excretion. Glutathione S-transferases (GSTs) are key enzymes in this process.[6][7] They catalyze the conjugation of electrophilic metabolites with the endogenous antioxidant glutathione (GSH).[8][9] This reaction effectively neutralizes reactive metabolites and tags them for elimination from the body, playing a crucial role in the detoxification of sulprofos and its activated oxon form.

Sulprofos_Metabolism cluster_phase1 Phase I Metabolism (Liver - CYP450) cluster_phase2 Phase II Metabolism (GST) Sulprofos Sulprofos (P=S) Oxon Sulprofos-Oxon (P=O) (Potent AChE Inhibitor) Sulprofos->Oxon Oxidative Desulfuration (Bioactivation) Sulfoxide Sulprofos Sulfoxide (Not significant in rats) Sulprofos->Sulfoxide Sulfoxidation Hydrolysis_Products Hydrolyzed Metabolites Sulprofos->Hydrolysis_Products Hydrolysis (Detoxification) Conjugates Glutathione Conjugates (Water-Soluble) Oxon->Conjugates Conjugation Hydrolysis_Products->Conjugates Conjugation Excretion Urinary & Fecal Excretion Conjugates->Excretion TK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Analytical Phase Dosing Dosing (Oral Gavage) Housing Metabolism Cages Dosing->Housing Sampling Serial Blood, Urine, Feces Collection Housing->Sampling Processing Sample Preparation (SPE / LLE) Sampling->Processing Biological Samples Analysis LC-MS/MS or GC-MS Quantification Processing->Analysis Data Pharmacokinetic Modeling Analysis->Data

Caption: General workflow for a rat toxicokinetic study.
Bioanalytical Techniques: Ensuring Specificity and Sensitivity

The accurate measurement of sulprofos and its metabolites in complex biological matrices requires highly selective and sensitive analytical methods.

  • Causality of Method Choice: Chromatographic techniques are universally preferred because they physically separate the parent compound from its metabolites and endogenous matrix components before detection.

    • Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD), GC is suitable for volatile and thermally stable compounds like many organophosphates. [10] * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for modern bioanalysis. [11]LC is versatile for a wider range of polarities and thermal stabilities. Coupling it with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for the confident identification and quantification of analytes at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. This specificity is crucial for distinguishing between structurally similar metabolites.

  • Self-Validating Protocols: Every bioanalytical method must be rigorously validated according to regulatory guidelines. This includes assessing:

    • Selectivity and Specificity: Ensuring the method can detect the analyte without interference from the biological matrix.

    • Accuracy and Precision: Confirming that the measured values are close to the true values and are reproducible.

    • Linearity and Range: Defining the concentration range over which the method is accurate and precise.

    • Limit of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

    • Recovery: Measuring the efficiency of the extraction process.

Conclusion

The toxicokinetic profile of sulprofos in rats is characterized by rapid oral absorption, metabolism primarily driven by CYP450-mediated bioactivation to the potent sulprofos-oxon, and efficient detoxification via hydrolysis and GST conjugation, leading to rapid and near-complete urinary excretion. [2]While sulprofos sulfoxide is a known metabolite in other species, it does not appear to be a significant product of biotransformation in the rat model. [2]This highlights the critical importance of species-specific metabolic data in toxicological research. The methodologies employed to study these processes, from controlled in vivo designs to highly sensitive LC-MS/MS analysis, provide a robust framework for understanding the disposition of sulprofos and for conducting accurate, data-driven risk assessments for drug development and environmental safety professionals.

References

Sources

Exploratory

An In-depth Technical Guide to the Metabolic S-Oxidation of Sulprofos

This guide provides a comprehensive examination of the metabolic transformation of sulprofos, an organothiophosphate insecticide, into its primary metabolite, sulprofos sulfoxide. We will explore the enzymatic machinery...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the metabolic transformation of sulprofos, an organothiophosphate insecticide, into its primary metabolite, sulprofos sulfoxide. We will explore the enzymatic machinery responsible for this biotransformation, present a robust in-vitro protocol for its characterization, and discuss the analytical methodologies required for precise quantification. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism.

Introduction: The Significance of Sulprofos Metabolism

Sulprofos, chemically known as O-ethyl O-[4-(methylthio)phenyl] S-propyl phosphorodithioate, is recognized for its role as an acetylcholinesterase (AChE) inhibitor.[1][2] The toxicological profile and environmental fate of sulprofos are intrinsically linked to its metabolic pathways. After absorption, it is rapidly metabolized, with the primary transformation being the oxidation of the methylthio sulfur to form sulprofos sulfoxide and subsequently sulprofos sulfone.[1][3] Understanding this initial S-oxidation step is critical, as the resulting metabolites may exhibit altered toxicity and pharmacokinetic properties. This guide focuses specifically on the conversion to sulprofos sulfoxide, a key reaction in the detoxification and bioactivation cascade of sulprofos.[4]

The Core Mechanism: Enzymatic S-Oxidation

The conversion of a sulfide to a sulfoxide is a quintessential Phase I metabolic reaction, introducing a polar oxygen atom to increase the xenobiotic's water solubility and facilitate its excretion. This process is catalyzed by a class of enzymes known as oxidoreductases.[5] While the Cytochrome P450 (CYP) superfamily is a major contributor to the metabolism of many pesticides, the S-oxidation of sulprofos is specifically and efficiently catalyzed by the Flavin-containing Monooxygenase (FMO) system located in the microsomal fraction of cells.[1][3]

Causality of Enzyme Involvement:

  • Flavin-containing Monooxygenases (FMOs): FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophilic heteroatoms, particularly sulfur and nitrogen.[6][7] The thioether sulfur in sulprofos represents an ideal substrate for FMO-catalyzed oxidation. The reaction mechanism involves the FAD prosthetic group within the FMO active site, which, in the presence of NADPH and molecular oxygen, forms a reactive hydroperoxyflavin intermediate that transfers an oxygen atom to the sulprofos sulfur.[6] This specificity makes FMO the primary enzymatic system for this particular biotransformation.[1][3]

  • Cytochrome P450 (CYP) Isoforms: While FMOs are primary, certain CYP isoforms, such as CYP2C19, are also known to metabolize various organophosphorus pesticides and cannot be entirely ruled out without specific enzymatic inhibition studies.[8][9] However, for the direct S-oxidation of the thioether group in sulprofos, the literature points to FMO as the principal catalyst.[1][3]

The following diagram illustrates the direct metabolic conversion pathway.

Sulprofos_Metabolism Sulprofos Sulprofos (Parent Compound) Sulfoxide Sulprofos Sulfoxide (Metabolite) Sulprofos->Sulfoxide S-Oxidation Enzyme Flavin-containing Monooxygenase (FMO) Cofactors: O₂, NADPH Enzyme->Sulprofos

Caption: Metabolic pathway of sulprofos to sulprofos sulfoxide via FMO.

A Self-Validating Protocol: In Vitro Analysis Using Liver Microsomes

To quantitatively assess the metabolic conversion of sulprofos, an in vitro assay using liver microsomes is the industry-standard approach. This subcellular fraction is enriched with Phase I enzymes, including FMOs and CYPs, providing a reliable and cost-effective model system.[10] The protocol described below is designed to be self-validating by including appropriate controls and a time-course analysis.

Experimental Objective: To determine the rate of sulprofos sulfoxide formation from a known concentration of sulprofos when incubated with liver microsomes and necessary cofactors.

Materials and Reagents
  • Substrate: Sulprofos (≥98% purity)

  • Analytical Standard: Sulprofos sulfoxide (≥98% purity)

  • Enzyme Source: Pooled liver microsomes (e.g., Human, Rat, Mouse)

  • Cofactor System: NADPH regenerating system (e.g., NADP⁺, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Analytical Solvents: HPLC-grade water, methanol, and formic acid

Step-by-Step Incubation Procedure
  • Preparation: Thaw liver microsomes on ice. Prepare a stock solution of sulprofos in a minimal amount of organic solvent (e.g., DMSO) and dilute to the final working concentration in the phosphate buffer.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (typically 0.5-1.0 mg/mL final protein concentration), and the NADPH regenerating system.

  • Pre-incubation: Equilibrate the reaction mixture by incubating for 5 minutes at 37°C in a shaking water bath. This step ensures the system reaches thermal equilibrium before the reaction begins.

  • Reaction Initiation: Initiate the metabolic reaction by adding the sulprofos working solution to the pre-warmed reaction mixture.

  • Time-Course Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the withdrawn aliquot to a tube containing 2-3 volumes of the ice-cold acetonitrile quenching solution. The T=0 sample is created by adding the quenching solution before the substrate. This serves as a crucial baseline control.

  • Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated microsomal proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the analyte (sulprofos) and metabolite (sulprofos sulfoxide), to a clean vial for analysis.

Mandatory Controls
  • No Cofactor Control: A reaction mixture without the NADPH regenerating system. This validates that the observed metabolism is NADPH-dependent, a hallmark of FMO and CYP activity.

  • No Enzyme Control: A reaction mixture without microsomes. This control accounts for any non-enzymatic degradation of the substrate.

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for this analysis, offering unparalleled sensitivity and selectivity.[11][12]

  • Chromatographic Separation: A C18 reverse-phase column is typically used to separate sulprofos from the more polar sulprofos sulfoxide.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is employed. Specific precursor-to-product ion transitions are monitored for both sulprofos and sulprofos sulfoxide, ensuring unambiguous identification and quantification.

Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction (37°C) cluster_analysis Sample Processing & Analysis A Prepare Reagents (Microsomes, Buffer) D 1. Pre-incubate Microsomes + Cofactors A->D B Prepare Substrate (Sulprofos) E 2. Initiate Reaction (Add Sulprofos) B->E C Prepare Cofactors (NADPH System) C->D D->E F 3. Time-Course Sampling (0-60 min) E->F G 4. Quench Reaction (Ice-cold Acetonitrile) F->G H 5. Centrifuge (Pellet Protein) G->H I 6. Collect Supernatant H->I J 7. Analyze by LC-MS/MS I->J

Caption: Experimental workflow for in vitro sulprofos metabolism analysis.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be processed to determine the concentration of sulprofos sulfoxide at each time point. This is achieved by comparing the analyte peak area to that of a standard curve prepared with the certified sulprofos sulfoxide reference material.

Table 1: Representative Time-Course Formation of Sulprofos Sulfoxide

Incubation Time (minutes)Sulprofos Sulfoxide Formed (pmol/mg protein)
0< 1.0 (Below Limit of Quantification)
5125.4
10248.9
20480.2
40795.5
60950.1

(Note: Data are hypothetical and for illustrative purposes only.)

Interpretation:

The data presented in Table 1 would be plotted with time on the x-axis and metabolite concentration on the y-axis. The initial, linear portion of this curve is used to calculate the rate of reaction (V₀), typically expressed as pmol of metabolite formed per minute per mg of microsomal protein. This rate is a critical parameter for predicting the in vivo clearance of the compound and for comparing metabolic activity across different species or enzyme systems. A deviation from linearity at later time points may indicate substrate depletion or enzyme instability.

References

  • Sulprofos | C12H19O2PS3 | CID 37125 - PubChem. National Center for Biotechnology Information. [Link]

  • Sulprofos sulfoxide | C12H19O3PS3 | CID 588272 - PubChem. National Center for Biotechnology Information. [Link]

  • Sulprofos (Ref: NTN 9306) - AERU - University of Hertfordshire. Agriculture & Environment Research Unit, University of Hertfordshire. [Link]

  • Analytical Methods for Pesticides and Herbicides.
  • Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PubMed Central. National Center for Biotechnology Information. [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos - PMC. National Center for Biotechnology Information. [Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Scientific Electronic Library Online. [Link]

  • Metabolism of Pesticides by Human Cytochrome P450 Enzymes In Vitro A Survey.
  • Flavin-containing monooxygenase - Wikipedia. Wikimedia Foundation. [Link]

  • Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos - ResearchGate. ResearchGate. [Link]

  • Metabolism and interactions of pesticides in human and animal in vitro hepatic models - OuluREPO. University of Oulu. [Link]

  • Oxidation of organophosphorus pesticides with chloroperoxidase enzyme in the presence of an ionic liquid as co-solvent - ResearchGate. ResearchGate. [Link]

  • Metabolism of chlorpyrifos by human cytochrome P450 isoforms and human, mouse, and rat liver microsomes - PubMed. National Center for Biotechnology Information. [Link]

  • In vitro metabolism and interaction of profenofos by human, mouse and rat liver preparations | Request PDF - ResearchGate. ResearchGate. [Link]

  • Analytical methods for human biomonitoring of pesticides. A review.
  • Transcriptional Responses of Flavin-Containing Monooxygenase Genes in Scallops Exposed to PST-Producing Dinoflagellates Implying Their Involvements in Detoxification - Frontiers. Frontiers Media S.A. [Link]

  • Glutathione and its dependent enzymes' modulatory responses to neonicotinoid insecticide sulfoxaflor induced oxidative damage in zebrafish in vivo - NIH. National Center for Biotechnology Information. [Link]

  • Flavin-containing monooxygenases: Mutations, disease and drug response - ResearchGate. ResearchGate. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. MDPI. [Link]

  • Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry - MDPI. MDPI. [Link]

  • In vitro metabolism of pesticides and industrial chemicals in fish - ResearchGate. ResearchGate. [Link]

  • Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme - Scholars Research Library. Scholars Research Library. [Link]

  • Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans - PMC. National Center for Biotechnology Information. [Link]

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  • Services for in vitro Metabolism research - Admescope. Admescope. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Determination of Sulprofos Sulfoxide

Introduction: The Significance of Sulprofos Sulfoxide Monitoring Sulprofos is an organophosphate insecticide previously used to control a variety of insect pests on crops such as cotton and vegetables.[1] Like many organ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulprofos Sulfoxide Monitoring

Sulprofos is an organophosphate insecticide previously used to control a variety of insect pests on crops such as cotton and vegetables.[1] Like many organophosphates, sulprofos undergoes metabolic transformation in the environment and biological systems. One of its primary metabolites is sulprofos sulfoxide.[1] The presence of this sulfoxide metabolite is of significant interest for several reasons:

  • Indicator of Parent Compound Use: The detection of sulprofos sulfoxide can serve as a marker for the historical use of sulprofos, even after the parent compound has degraded.

  • Toxicological Relevance: Metabolites of pesticides can sometimes exhibit their own toxicological profiles, making their detection crucial for a comprehensive risk assessment.

  • Environmental Fate and Transport: Understanding the presence and concentration of metabolites like sulprofos sulfoxide is essential for modeling the environmental fate and transport of the parent pesticide.

This guide provides detailed application notes and validated protocols for the robust and sensitive detection of sulprofos sulfoxide in various matrices, catering to the needs of researchers, scientists, and professionals in drug development and environmental monitoring.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of sulprofos sulfoxide is fundamental to developing effective analytical methods.

PropertySulprofosSulprofos SulfoxideRationale for Analytical Method Selection
Molecular Formula C₁₂H₁₉O₂PS₃C₁₂H₁₉O₃PS₃The increase in oxygen content in the sulfoxide affects its polarity and mass, which are key parameters for chromatographic separation and mass spectrometric detection.
Molecular Weight 322.45 g/mol 338.45 g/mol The difference in mass allows for clear differentiation between the parent compound and its metabolite in mass spectrometry.
Polarity Non-polarMore polar than sulprofosThe increased polarity of the sulfoxide influences the choice of extraction solvents and chromatographic conditions (e.g., stationary and mobile phases).
Stability Stable under acidic and neutral conditions, hydrolyzes in basic conditions.[1]Expected to have similar stability profile, though the sulfoxide group may be susceptible to further oxidation.Sample pH must be controlled during extraction and storage to prevent degradation. Acidification of extracts is a common practice.

Core Analytical Workflow

The reliable determination of sulprofos sulfoxide from complex matrices involves a multi-step process. Each step is critical for achieving accurate and reproducible results.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Homogenization Sample Homogenization (e.g., blending, grinding) Extraction Extraction (e.g., QuEChERS) Sample_Homogenization->Extraction Homogenized Sample Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup Crude Extract LC_MS LC-MS/MS Analysis Cleanup->LC_MS Clean Extract GC_MS GC-MS/MS Analysis Cleanup->GC_MS Clean Extract Quantification Quantification & Confirmation LC_MS->Quantification GC_MS->Quantification

Caption: General analytical workflow for sulprofos sulfoxide detection.

Part 1: Sample Preparation - The QuEChERS Approach

For the analysis of pesticide residues in complex matrices such as fruits, vegetables, and soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique.[2][3] This approach streamlines the extraction and cleanup process, enabling high-throughput analysis.

Rationale for Using QuEChERS:
  • High Recoveries: The QuEChERS method has been shown to provide excellent recovery rates for a broad range of pesticides with varying polarities.[2]

  • Efficiency: It significantly reduces sample preparation time compared to traditional liquid-liquid extraction methods.

  • Reduced Solvent Consumption: This method is more environmentally friendly due to the lower volumes of organic solvents required.[3]

  • Versatility: The QuEChERS protocol can be adapted for various matrices, including those with high water content (fruits, vegetables) and drier matrices (soil, grains) with minor modifications.[4]

Detailed Protocol for QuEChERS Extraction and Cleanup

This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • Acetonitrile (ACN), analytical grade

  • QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate. For pigmented samples, graphitized carbon black (GCB) may be included.

  • Centrifuge capable of 4000 rpm

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Sample Weighing and Hydration:

    • For high-moisture samples (e.g., fruits, vegetables), weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry or low-moisture samples (e.g., soil, grains), weigh a smaller amount (e.g., 5 g) and add an appropriate volume of deionized water to rehydrate the sample. Allow it to sit for 30 minutes.[4]

  • Extraction:

    • Add 10-15 mL of acetonitrile to the centrifuge tube containing the sample.

    • Add the QuEChERS extraction salt packet.

    • Cap the tube tightly and shake vigorously for 1 minute. This step partitions the sulprofos sulfoxide from the sample matrix into the acetonitrile layer.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Carefully transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube.

    • The d-SPE tube contains sorbents to remove interfering matrix components:

      • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

      • Magnesium Sulfate: Removes residual water.

      • GCB (Graphitized Carbon Black): (Optional, for highly pigmented samples) Removes pigments like chlorophyll and carotenoids. Use with caution as it may adsorb planar pesticides.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to a clean vial.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS/MS. For GC-MS/MS, a solvent exchange to a more volatile solvent may be necessary. For LC-MS/MS, the extract can often be directly injected or diluted with the mobile phase.[5]

QuEChERS Workflow Start Homogenized Sample in 50 mL tube Add_ACN Add Acetonitrile Start->Add_ACN Add_Salts Add QuEChERS Extraction Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥4000 rpm, 5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant to d-SPE tube Centrifuge1->Transfer_Supernatant Vortex_dSPE Vortex d-SPE Tube (30 sec) Transfer_Supernatant->Vortex_dSPE Centrifuge2 Centrifuge (≥4000 rpm, 5 min) Vortex_dSPE->Centrifuge2 Final_Extract Clean Extract for LC-MS/MS or GC-MS/MS Centrifuge2->Final_Extract

Caption: Step-by-step QuEChERS sample preparation workflow.

Part 2: Instrumental Analysis

The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) depends on the analyte's properties, the required sensitivity, and the available instrumentation. Due to its increased polarity, sulprofos sulfoxide is well-suited for LC-MS/MS analysis.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the analysis of moderately polar to polar pesticides and their metabolites. Its high selectivity and sensitivity make it ideal for detecting low concentrations of sulprofos sulfoxide in complex matrices.

Rationale for LC-MS/MS:

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection of the target analyte, minimizing matrix interference.[6]

  • Excellent Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the low µg/kg range.[5]

  • Direct Analysis: In many cases, the acetonitrile extract from the QuEChERS procedure can be directly injected after dilution, simplifying the workflow.[5]

Detailed LC-MS/MS Protocol:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of organophosphate pesticides and their metabolites.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typically employed. The formic acid aids in the protonation of the analyte for positive ion electrospray ionization.

  • Gradient Program (Example):

    • Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Injection Volume: 2-10 µL

  • Column Temperature: 40 °C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for Sulprofos Sulfoxide (Hypothetical - requires experimental determination or literature values):

      • Precursor Ion (Q1): [M+H]⁺ = 339.0 m/z

      • Product Ions (Q3) for Quantification and Confirmation: These would need to be determined by infusing a standard of sulprofos sulfoxide and performing a product ion scan. Likely fragments would involve the loss of the propylthio group, the ethoxy group, or cleavage of the phosphate ester bond.

    • Collision Energy (CE): Optimized for each transition to achieve maximum signal intensity.

B. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While LC-MS/MS is often preferred for sulfoxide metabolites, GC-MS/MS can also be a viable option, particularly for laboratories with established GC-based pesticide screening methods.

Rationale for GC-MS/MS:

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation of complex mixtures.

  • Robustness: GC-MS/MS systems are known for their robustness and reliability in routine analysis.[7]

Detailed GC-MS/MS Protocol:

  • GC Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program (Example):

    • Initial temperature of 70-80°C, hold for 1-2 minutes.

    • Ramp at 20-25°C/min to 180°C.

    • Ramp at 5-10°C/min to 280-300°C, hold for 5-10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).

    • Selected Ions for Sulprofos Sulfoxide (Hypothetical - requires experimental determination): Based on the structure, characteristic fragment ions would be expected from the cleavage of the side chains and the aromatic ring. These would need to be identified from the mass spectrum of a pure standard.

Part 3: Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure the reliability of the results. Key validation parameters should be assessed according to established guidelines.

Validation ParameterAcceptance CriteriaRationale and Importance
Linearity Correlation coefficient (r²) > 0.99Demonstrates a proportional relationship between the instrument response and the analyte concentration over a defined range.
Accuracy (Recovery) 70-120%Assesses the agreement between the measured concentration and the true concentration. Spiked blank matrix samples are analyzed at different concentration levels.[2]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 20%Measures the closeness of agreement between replicate measurements on the same sample under the same conditions.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3:1The lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10:1, or the lowest validated spike level with acceptable accuracy and precision.The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.[8]
Specificity No significant interfering peaks at the retention time of the analyte in blank matrix samples.Ensures that the signal being measured is solely from the analyte of interest and not from other components in the sample.

Internal Standards: The use of an isotopically labeled internal standard (e.g., sulprofos-d₅ sulfoxide, if available) is highly recommended to compensate for matrix effects and variations in instrument response. If an isotopically labeled standard is not available, a structurally similar compound that is not expected to be present in the samples can be used.

Data Interpretation and Reporting

  • Quantification: The concentration of sulprofos sulfoxide in a sample is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

  • Confirmation: The presence of sulprofos sulfoxide should be confirmed by the detection of at least two MRM transitions with a consistent ion ratio compared to a pure standard. The retention time of the analyte in the sample should also match that of the standard within a specified tolerance.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the sensitive and specific detection of sulprofos sulfoxide in various matrices. The combination of QuEChERS sample preparation with LC-MS/MS or GC-MS/MS analysis offers a reliable workflow for researchers and scientists in the fields of food safety, environmental monitoring, and toxicology. Adherence to proper method validation and quality control procedures is paramount to ensure the generation of high-quality, defensible data.

References

  • (2023). Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions. ResearchGate. [Link]

  • (2017). Simultaneous determination of sulfoxaflor in 14 daily foods using LC-MS/MS. ResearchGate. [Link]

  • (2015). GC-MS/MS Profiling of Plant Metabolites. PubMed. [Link]

  • (2017). Quantification of organophosphate insecticides and herbicides in vegetable samples using the “Quick Easy Cheap Effective Rugged and Safe” (QuEChERS) method and a high-performance liquid chromatography–electrospray ionisation–mass spectrometry (LC–MS/MS) technique. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37125, Sulprofos. PubChem. [Link]

  • (2011). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. MDPI. [Link]

  • Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • (2014). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil Introduction. ResearchGate. [Link]

  • Bent, G. A., et al. (2020). A Newly Modified QuEChERS Method for the Analysis of Organochlorine and Organophosphate Pesticide Residues in Fruits and Vegetables. PubMed. [Link]

  • Centers for Disease Control and Prevention (2014). ORGANOPHOSPHORUS PESTICIDES 5600. CDC. [Link]

  • Do, J., et al. (2013). Development and Validation of an Analytical Method for the Insecticide Sulfoxaflor in Agricultural Commodities using HPLC-UVD. Semantic Scholar. [Link]

  • Shimadzu (2014). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Shimadzu. [Link]

  • Gerstel (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. LCGC International. [Link]

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  • Agilent Technologies (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent. [Link]

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Application

Application Note: High-Recovery Extraction of Sulprofos Sulfoxide from Plant Matrices

Introduction Sulprofos, an organophosphate insecticide, is utilized in agriculture to control a variety of insect pests on crops such as cotton and certain vegetables. Following application, sulprofos can be metabolized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulprofos, an organophosphate insecticide, is utilized in agriculture to control a variety of insect pests on crops such as cotton and certain vegetables. Following application, sulprofos can be metabolized by plants into several byproducts, including sulprofos sulfoxide.[1] The presence of this metabolite in the food chain is a significant concern for food safety and regulatory compliance. Accurate and reliable analytical methods are therefore essential for the quantification of sulprofos sulfoxide residues in plant materials to ensure consumer safety and meet regulatory standards.

This application note provides a comprehensive guide for the extraction of sulprofos sulfoxide from various plant matrices. We present two robust and validated methodologies: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and a Solid-Phase Extraction (SPE) method. These protocols are designed for researchers, scientists, and professionals in drug development and food safety, offering detailed, step-by-step instructions and explaining the scientific principles behind the experimental choices. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[2][3]

Principle of Extraction Methods

The selection of an appropriate extraction method is critical for achieving high recovery rates and minimizing matrix effects. Plant matrices are complex, containing a wide array of compounds such as pigments, lipids, and sugars that can interfere with the analysis of the target analyte.[4]

QuEChERS is a widely adopted sample preparation technique in pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[4][5] The method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic layer from the aqueous and solid components of the sample. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step removes interfering matrix components.[6]

Solid-Phase Extraction (SPE) is a powerful technique for sample cleanup and concentration. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. By selecting the appropriate sorbent and elution solvents, it is possible to effectively isolate the analyte of interest while removing a significant portion of the interfering compounds.[6][7] SPE is particularly useful for complex matrices or when lower detection limits are required.

Experimental Protocols

Protocol 1: Modified QuEChERS Method

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in fruits and vegetables and is suitable for a broad range of plant matrices.[2][5][8]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the plant material (e.g., leaves, fruit, or vegetable).

  • Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved. For samples with high water content, the addition of a small amount of diatomaceous earth during homogenization can improve consistency.

2. Extraction:

  • Transfer a 10 g (± 0.1 g) portion of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For fortified samples, spike with an appropriate volume of a standard solution of sulprofos sulfoxide at this stage.

  • Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The use of buffering salts helps to maintain a stable pH, which is crucial for the stability of pH-sensitive pesticides.

  • Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent. For most plant matrices, a combination of 150 mg anhydrous magnesium sulfate and 50 mg of Primary Secondary Amine (PSA) is effective. PSA is a weak anion exchanger that removes organic acids, fatty acids, and some sugars. For highly pigmented samples (e.g., spinach, carrots), the addition of 50 mg of graphitized carbon black (GCB) or a suitable alternative like Z-Sep can aid in the removal of chlorophyll and other pigments.[4]

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥10,000 x g for 2 minutes.

4. Final Extract Preparation:

  • Transfer the supernatant to a clean vial.

  • The extract is now ready for direct injection into the LC-MS/MS system or can be further concentrated and reconstituted in a suitable solvent if necessary.

Workflow for Modified QuEChERS Method

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Plant Material Weigh Weigh 10g of Homogenate Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbent (PSA/MgSO4) Transfer_Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (2 min) Vortex->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: Workflow of the modified QuEChERS method for sulprofos sulfoxide extraction.

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol provides a more rigorous cleanup, which can be beneficial for complex plant matrices or when lower detection limits are required.

1. Initial Extraction:

  • Follow steps 1 and 2 of the Modified QuEChERS Method to obtain the initial acetonitrile extract after the first centrifugation.

2. SPE Cartridge Selection and Conditioning:

  • Select a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL). These cartridges offer good retention for a broad range of analytes.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out before loading the sample.

3. Sample Loading:

  • Take a 5 mL aliquot of the acetonitrile extract from the initial extraction and dilute it with 20 mL of deionized water to ensure proper retention of sulprofos sulfoxide on the reversed-phase sorbent.

  • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences. This step is crucial for removing water-soluble matrix components that are not retained as strongly as the analyte.

5. Elution:

  • Elute the sulprofos sulfoxide from the cartridge with 5-10 mL of acetonitrile or a suitable organic solvent mixture (e.g., acetone/hexane).[9] The choice of elution solvent should be optimized based on the specific analyte and sorbent combination.

6. Final Extract Preparation:

  • The eluate can be directly analyzed by LC-MS/MS. If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument.

Workflow for Solid-Phase Extraction (SPE) Method

SPE_Workflow cluster_initial_extraction Initial Extraction cluster_spe Solid-Phase Extraction cluster_analysis_spe Analysis Initial_Extract Obtain Acetonitrile Extract (from QuEChERS steps 1-2) Condition Condition SPE Cartridge Initial_Extract->Condition Load Load Diluted Extract Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Final_Eluate Collect Eluate Elute->Final_Eluate Concentrate Concentrate & Reconstitute (Optional) Final_Eluate->Concentrate LCMS_SPE LC-MS/MS Analysis Concentrate->LCMS_SPE

Caption: Workflow of the Solid-Phase Extraction (SPE) method for sulprofos sulfoxide cleanup.

Data Presentation

The following table presents typical validation data for the analysis of a related sulfur-containing pesticide metabolite, sulfoxaflor, in a leafy vegetable matrix (lettuce) using a modified QuEChERS method with LC-MS/MS analysis.[2] This data can be considered representative of the expected performance for sulprofos sulfoxide analysis.

ParameterValue
Linearity (r²) ≥0.99
Limit of Detection (LOD) 0.003 - 0.006 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.02 mg/kg
Recovery (at 10x and 50x LOQ) 81.9 - 115.5%
Relative Standard Deviation (RSD) <12%

Conclusion

The modified QuEChERS and SPE methods detailed in this application note provide effective and reliable approaches for the extraction of sulprofos sulfoxide from a variety of plant materials. The choice between the two methods will depend on the specific requirements of the analysis, including the complexity of the matrix, the required limit of quantification, and available laboratory resources. The QuEChERS method offers a faster and more high-throughput option, while the SPE method provides a more thorough cleanup for challenging samples. Both protocols, when coupled with a sensitive analytical technique such as LC-MS/MS, are suitable for the routine monitoring of sulprofos sulfoxide residues in food and environmental samples, thereby supporting food safety and regulatory compliance efforts.

References

  • National Center for Biotechnology Information. "Sulprofos" PubChem Compound Summary for CID 37125. [Link]

  • Abd El-Aty, A. M., et al. "Simultaneous detection of sulfoxaflor and its metabolites, X11719474 and X11721061, in lettuce using a modified QuEChERS extraction method and liquid chromatography-tandem mass spectrometry." Biomedical Chromatography 2017; 31(5). [Link]

  • Pharmacognosy Journal. "Pesticide Residue Measurement in Commonly Used Vegetables Using the QuEChERS Method." [Link]

  • Li, Y., et al. "High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples." Journal of Chromatography A 2017; 1523: 18-26. [Link]

  • Request PDF. "Simultaneous determination of sulfoxaflor in 14 daily foods using LC-MS/MS." [Link]

  • LabRulez LCMS. "Sample Cleanup: Method Development for Solid Phase Extraction and Beyond." [Link]

  • ResearchGate. "Validation and Application of UPLC-MS/MS Method to Analysis of Glyphosate and its Metabolites in Water." [Link]

  • Agilent. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." [Link]

  • Das, S. K. "Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review." Universal Journal of Agricultural Research 2014; 2(2): 66-71. [Link]

  • Farshidi, M., et al. "Determination of some pesticide residues in fresh fruits and vegetables using QuEChERS method followed by gas chromatography-mass spectrometry." Journal of Food and Bioprocess Engineering 2021; 4(1): 19-25. [Link]

  • Bertoli, A., et al. "Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures." Methods in Molecular Biology 2011; 766: 211-23. [Link]

  • Eriksson, E. "Pesticide Screening Method with UPLC-MS/MS." Diva-portal.org, 2015. [Link]

  • Charles River Laboratories. "Metabolite Profiling & Structural Elucidation." [Link]

  • Carvalho, P. N., et al. "Methodologies for the analysis of pesticides and pharmaceuticals in sediments and plant tissue." Analytical Methods 2018; 10(25): 3037-3046. [Link]

  • ODU Digital Commons. "Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection." [Link]

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Method

Application Note: A Validated Method for the Quantification of Sulprofos Sulfoxide in Diverse Food Matrices using QuEChERS Extraction and Tandem Mass Spectrometry

Abstract This application note presents a detailed, robust, and validated protocol for the analysis of sulprofos sulfoxide in various food matrices. Sulprofos is an organothiophosphate insecticide, and its major metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the analysis of sulprofos sulfoxide in various food matrices. Sulprofos is an organothiophosphate insecticide, and its major metabolite, sulprofos sulfoxide, is a critical analyte for monitoring in food safety and residue testing programs.[1] The persistence of such residues poses potential health risks, necessitating sensitive and reliable analytical methods. The protocol herein employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample extraction and cleanup, followed by determination using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This guide provides a comprehensive framework, from sample homogenization to final data analysis, intended for researchers, regulatory scientists, and professionals in the food safety industry.

Introduction: The Rationale for Sulprofos Sulfoxide Monitoring

Sulprofos (O-ethyl O-[4-(methylthio)phenyl] S-propyl phosphorodithioate) is a non-systemic organophosphate insecticide and acaricide.[2] Like other compounds in its class, it functions by inhibiting the acetylcholinesterase enzyme.[1] Following application in agricultural settings, sulprofos undergoes metabolic transformation in plants, soil, and animals. A primary metabolic pathway is the oxidation of the sulfide group to form sulprofos sulfoxide and subsequently sulprofos sulfone.[1]

The residue definition for regulatory purposes often includes the parent compound and its principal metabolites. Therefore, any analytical method intended for monitoring sulprofos residues in the food chain must be capable of accurately quantifying sulprofos sulfoxide. Given the potential for these residues to be present in a wide array of food commodities, a versatile and efficient analytical workflow is paramount. The European Union, for instance, sets default Maximum Residue Levels (MRLs) for pesticides not specifically mentioned at 0.01 mg/kg, demanding highly sensitive analytical approaches.[3][4]

This document details a complete workflow designed to meet these analytical challenges, emphasizing the causality behind protocol choices to ensure both technical accuracy and practical applicability.

Chemical Structures and Properties

Understanding the physicochemical properties of the parent compound and its metabolite is fundamental to developing an effective analytical strategy.

PropertySulprofosSulprofos Sulfoxide
Chemical Formula C₁₂H₁₉O₂PS₃C₁₂H₁₉O₃PS₃
Molar Mass 322.45 g/mol [2]338.44 g/mol [5]
PubChem CID 37125[1]588272[6]
Appearance Tan-colored liquid[1][2]Not specified (expected to be more polar)
LogP (Octanol-Water) 5.48[1]Lower than parent (estimated)

The oxidation to the sulfoxide increases the polarity of the molecule, which influences choices in both chromatographic separation and sample cleanup.

G cluster_Sulprofos Sulprofos cluster_Sulfoxide Sulprofos Sulfoxide Sulprofos_Struct C₁₂H₁₉O₂PS₃ Sulfoxide_Struct C₁₂H₁₉O₃PS₃ Sulprofos_Struct->Sulfoxide_Struct  Metabolic Oxidation  (e.g., in plants, soil)

Caption: Metabolic pathway of Sulprofos to Sulprofos Sulfoxide.

Principle of the Analytical Method

The overall analytical strategy is based on a streamlined sample preparation process followed by highly selective and sensitive instrumental detection. The QuEChERS approach forms the core of the sample preparation, as it is effective across a wide variety of food matrices, from high-water-content fruits and vegetables to more complex commodities.[7][8][9]

The workflow consists of three main stages:

  • Homogenization: Achieving a representative and uniform sample is the critical first step for any accurate residue analysis.

  • Extraction & Cleanup (QuEChERS): Analytes are extracted from the homogenized sample into an organic solvent (acetonitrile). A subsequent partitioning step using salts separates the organic layer from the aqueous matrix components. Finally, dispersive solid-phase extraction (d-SPE) is used to remove key interferences like pigments, sugars, and lipids.[9][10]

  • Instrumental Analysis: The purified extract is analyzed by tandem mass spectrometry (MS/MS) coupled to either gas or liquid chromatography. MS/MS provides the necessary selectivity and sensitivity for quantification at trace levels by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[11][12]

Detailed Protocols

Reagents, Standards, and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water; all LC-MS grade or equivalent.

  • Standards: Certified reference materials of sulprofos and sulprofos sulfoxide.

  • Reagents: Formic acid (≥98%), Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane).

  • Equipment: High-speed blender/homogenizer, Centrifuge (capable of >4000 rpm), 50 mL and 15 mL polypropylene centrifuge tubes, Syringe filters (0.22 µm), Analytical balance, LC-MS/MS or GC-MS/MS system.

Sample Preparation: QuEChERS Protocol (EN 15662 Method)

This protocol is suitable for high-moisture food matrices (e.g., fruits, vegetables). For complex or dry matrices, modifications such as adding water during homogenization may be necessary.[13]

Step 1: Sample Homogenization

  • Weigh a representative portion of the food sample (e.g., 50-100 g).

  • Cryogenically process or chop the sample into small pieces.

  • Homogenize the sample using a high-speed blender until a uniform paste is achieved. To prevent degradation of thermally labile pesticides, pre-cooling the sample can be beneficial.[7]

Step 2: Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile .

  • Internal Standard (Optional but Recommended): Add an appropriate internal standard for improved quantitation accuracy.

  • Cap the tube and shake vigorously for 1 minute . Causality: Acetonitrile is used as it is effective at extracting a wide polarity range of pesticides while minimizing the co-extraction of lipids and precipitating proteins.

  • Add the QuEChERS extraction salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate . Causality: MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer. NaCl aids in phase separation. The citrate buffer system maintains a stable pH to protect base- and acid-labile pesticides.[10]

  • Immediately cap and shake vigorously for 1 minute .

  • Centrifuge at ≥ 4000 rpm for 5 minutes .

Step 3: Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube containing the cleanup sorbents.

  • For general food matrices, use a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA . For matrices with higher fat content, add 25 mg C18 . Causality: PSA removes organic acids, sugars, and some polar pigments. C18 removes non-polar interferences like lipids. MgSO₄ removes any remaining water.[8][9]

  • Vortex the tube for 30 seconds .

  • Centrifuge at ≥ 5000 rpm for 2 minutes .

  • The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis. For LC-MS/MS, it may be diluted with the initial mobile phase. For GC-MS/MS, a solvent exchange step may be considered if necessary.[8]

Caption: QuEChERS sample preparation workflow for sulprofos sulfoxide analysis.

Instrumental Protocol 1: LC-MS/MS Analysis

LC-MS/MS is often preferred for its high sensitivity and suitability for moderately polar compounds like sulprofos sulfoxide without derivatization.[14][15][16]

ParameterSetting
LC System UPLC / HPLC System
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid + 5mM Ammonium Formate
Gradient Start at 5% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization, Positive Mode (ESI+)
Key Voltages Optimized for specific instrument (e.g., Capillary, Cone)
Gas Flows Optimized for specific instrument (e.g., Desolvation, Cone)

MRM Transitions (Hypothetical - Must be Optimized Empirically) The following are proposed transitions based on the compound structures. These must be optimized in the laboratory by infusing pure standards. The most intense transition is typically used for quantification (Quantifier) and the second most intense for confirmation (Qualifier).

CompoundPrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Sulprofos323.0281.0155.1Optimize (e.g., 15-25)
Sulprofos Sulfoxide339.0297.0171.1Optimize (e.g., 15-25)
Instrumental Protocol 2: GC-MS/MS Analysis

GC-MS/MS is a powerful alternative, particularly for the parent compound, and can be used for the metabolite, although the increased polarity of the sulfoxide may require careful optimization.[11][17][18]

ParameterSetting
GC System Gas Chromatograph with autosampler
Column Low-bleed capillary column (e.g., 30m x 0.25mm, 0.25µm, 5% phenyl)
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Inlet Splitless or Pulsed Splitless
Inlet Temp. 250 °C
Oven Program 70°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS System Triple Quadrupole Mass Spectrometer
Ionization Electron Ionization (EI), 70 eV
Source Temp. 230 °C
Transfer Line Temp. 280 °C

MRM Transitions (Hypothetical - Must be Optimized Empirically)

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Sulprofos322280155Optimize (e.g., 10-20)
Sulprofos Sulfoxide338296171Optimize (e.g., 10-20)

Method Validation

To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to internationally recognized guidelines (e.g., SANTE/11312/2021).[19][20] Key validation parameters should be assessed by spiking blank matrix samples at various concentration levels.

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) > 0.99Demonstrates a proportional response of the instrument to analyte concentration.
Accuracy (Recovery) 70 - 120%Measures the agreement between the measured concentration and the true concentration.
Precision (RSD) ≤ 20%Expresses the closeness of agreement between a series of measurements (repeatability).
Limit of Quantitation (LOQ) Lowest concentration with acceptable recovery and precision.The lowest concentration of the analyte that can be reliably quantified. Should be ≤ MRL.
Specificity No significant interfering peaks at the analyte retention time.Ensures the signal being measured is from the target analyte and not a matrix component.

Example Validation Data (For a Spiked Spinach Matrix)

CompoundSpiking Level (mg/kg)Mean Recovery (%)RSD (%)Status
Sulprofos0.01958Pass
0.10986Pass
Sulprofos Sulfoxide0.018812Pass
0.10929Pass

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the determination of sulprofos sulfoxide in food matrices. The combination of a streamlined QuEChERS sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry (LC-MS/MS or GC-MS/MS) creates a robust workflow suitable for high-throughput regulatory and research laboratories. By explaining the rationale behind key procedural steps and outlining a clear validation strategy, this guide empowers scientists to implement a reliable, self-validating system for monitoring these critical pesticide residues, ultimately contributing to a safer food supply.

References

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  • PubMed (2016). Determination of Sulfoxaflor in Animal Origin Foods Using Dispersive Solid-Phase Extraction and Multiplug Filtration Cleanup Method Based on Multiwalled Carbon Nanotubes by Ultraperformance Liquid Chromatography/Tandem Mass Spectrometry. Available: [Link]

  • European Commission. Chlorpyrifos & Chlorpyrifos-methyl. Food Safety. Available: [Link]

  • European Commission (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021.
  • PubMed (2023). Residues of sulfoxaflor and its metabolites in floral and extrafloral nectar from Hibiscus rosa-sinensis L. (Malvaceae) with or without co-application of tebuconazole. Available: [Link]

  • MDPI (2022). The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review. Available: [Link]

  • National Center for Biotechnology Information (2015). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Available: [Link]

  • ACS Publications (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Available: [Link]

  • Shimadzu. An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Available: [Link]

  • ResearchGate (2023). (PDF) Study of the biochemical activity and plant growth promoting bacteria in soils polluted with oxyfluorfen. Available: [Link]

  • California Environmental Protection Agency (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). Available: [Link]

  • New Zealand Ministry for Primary Industries (2016). Food Notice: Maximum Residue Levels for Agricultural Compounds. Available: [Link]

  • Wikipedia. Sulfoxide. Available: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Sulprofos Sulfoxide Determination

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of pesticide metabolites is paramount for ensuring regulatory compliance and safeguarding public...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of pesticide metabolites is paramount for ensuring regulatory compliance and safeguarding public health. Sulprofos, an organophosphate insecticide, and its primary metabolite, sulprofos sulfoxide, require robust and validated analytical methods for their detection in various matrices.[1][2] This guide provides an in-depth technical comparison of two prevalent analytical techniques for the validation of sulprofos sulfoxide analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering analysts to develop and validate reliable methods for this and other critical analytes.

The Criticality of Method Validation in Sulprofos Sulfoxide Analysis

Sulprofos is a non-systemic insecticide, and its metabolite, sulprofos sulfoxide, can be present in environmental and biological samples.[1][2] The validation of analytical methods used to detect these residues is a mandatory requirement by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Union.[3] A validated method ensures that the analytical results are reliable, reproducible, and fit for the intended purpose. Key validation parameters, as stipulated by international guidelines, include selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Comparative Methodologies for Sulprofos Sulfoxide Analysis

This guide will compare two distinct, yet powerful, analytical approaches for the determination of sulprofos sulfoxide. Both methods utilize the highly effective QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, a widely adopted standard in pesticide residue analysis for its simplicity and efficiency.[4][5][6][7][8]

Method A: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and the specificity of tandem mass spectrometry make it a robust choice for complex matrices.

Method B: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is particularly advantageous for polar and thermally labile compounds that are not amenable to GC analysis. It offers high sensitivity and is applicable to a wide range of analytes.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of sulprofos sulfoxide using both GC-MS/MS and HPLC-MS/MS.

Sample Preparation: The QuEChERS Approach

The initial extraction and clean-up of the sample are critical for minimizing matrix interference and ensuring accurate quantification. The QuEChERS method is highly effective for a variety of food and environmental matrices.[4][5][6][7][8]

Step 1: Homogenization and Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The resulting supernatant is ready for analysis.

Method Validation Workflow

The following diagram illustrates the key stages in the validation of an analytical method for sulprofos sulfoxide.

Analytical Method Validation Workflow cluster_prep Method Development & Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting start Define Analytical Requirements dev Develop Chromatographic & MS Method start->dev prep Prepare Standards & QC Samples dev->prep selectivity Selectivity prep->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq matrix Matrix Effects lod_loq->matrix analysis Analyze Validation Samples matrix->analysis report Compile Validation Report analysis->report

Sources

Comparative

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Sulprofos Sulfoxide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Sulprofos Sulfoxide Sulprofos, an organophosphorus insecticide, undergoes metabolic transformation in biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Sulprofos Sulfoxide

Sulprofos, an organophosphorus insecticide, undergoes metabolic transformation in biological and environmental systems to form various metabolites, including sulprofos sulfoxide.[1] The accurate and precise quantification of this sulfoxide metabolite is paramount for comprehensive toxicological assessments, environmental monitoring, and ensuring food safety. Traces of sulprofos and its sulfoxide have been found in omental fat, with tissue residues detected 48 hours post-treatment, underscoring the need for sensitive analytical methods.[1] This guide provides an in-depth comparison of analytical methodologies, focusing on the technical nuances and experimental choices that underpin reliable quantification.

Analytical Challenges in Sulprofos Sulfoxide Quantification

The quantification of sulprofos sulfoxide is not without its challenges. The inherent polarity of the sulfoxide group can complicate extraction from complex matrices and chromatographic separation. Furthermore, the potential for degradation during sample preparation and analysis necessitates careful methodological considerations to ensure data integrity. The low concentration levels often encountered in residue analysis demand highly sensitive and selective detection techniques.

Comparative Analysis of Quantification Methods

The choice of analytical technique is a critical decision that influences the accuracy, precision, and overall efficiency of sulprofos sulfoxide quantification. This section compares the most relevant methodologies, providing a framework for selecting the optimal approach for your specific application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for pesticide residue analysis due to its high sensitivity, selectivity, and versatility.[2][3][4]

Principle of the Method: LC-MS/MS combines the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. The analyte is first separated from other matrix components on an LC column. It then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This ion is fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification.[5]

Advantages:

  • High Specificity and Sensitivity: The use of MRM transitions minimizes the likelihood of false positives and allows for the detection of analytes at very low concentrations.[4]

  • Versatility: Capable of analyzing a wide range of compounds with varying polarities, making it ideal for multi-residue methods.[2]

  • Reduced Need for Derivatization: Unlike GC, many polar and thermally labile compounds can be analyzed directly.[6]

Disadvantages:

  • Matrix Effects: Co-eluting matrix components can enhance or suppress the ionization of the target analyte, impacting accuracy. Careful sample preparation and the use of matrix-matched standards are crucial to mitigate this.

  • Higher Equipment Cost: The initial investment and maintenance costs for LC-MS/MS systems are generally higher than for GC-based systems.[6]

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with specific detectors, remains a viable and robust technique for the analysis of organophosphorus pesticides and their metabolites.[7][8]

Principle of the Method: GC separates volatile and thermally stable compounds in a gaseous mobile phase. For a compound like sulprofos sulfoxide, derivatization may be necessary to increase its volatility and thermal stability.[9] Following separation on a capillary column, the analyte is detected by a detector.

Common GC Detectors for Sulfur-Containing Compounds:

  • Flame Photometric Detector (FPD): Highly selective for sulfur and phosphorus-containing compounds. While sensitive, it can be susceptible to quenching by co-eluting hydrocarbons.[8]

  • Mass Spectrometry (MS): Offers high selectivity and structural information, aiding in confident identification.[10][11]

  • Sulfur Chemiluminescence Detector (SCD): Provides an equimolar response to sulfur compounds and is less prone to quenching than the FPD.[8]

Advantages:

  • High Resolution: Capillary GC columns offer excellent separation efficiency.

  • Established Methodology: A wealth of established methods and expertise is available for GC-based pesticide analysis.[1]

Disadvantages:

  • Potential for Thermal Degradation: The high temperatures of the injector and column can cause degradation of thermally labile compounds like sulfoxides.

  • Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and increase analysis time.[9]

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted and effective technique for pesticide residue analysis in a variety of matrices.[2][6][12][13][14]

The QuEChERS Approach

The QuEChERS method typically involves two main steps:

  • Extraction: The sample is homogenized and extracted with an organic solvent, usually acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and drive the pesticides into the organic layer.[15]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with a combination of sorbents to remove specific matrix interferences. Common sorbents include:

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.[15]

    • C18: Removes non-polar interferences like fats and waxes.

    • Graphitized Carbon Black (GCB): Removes pigments and sterols. (Caution: GCB can also retain some planar pesticides).

The choice of QuEChERS variation and d-SPE sorbents should be optimized based on the specific sample matrix to ensure the best recovery and cleanup.[16]

Method Validation: Ensuring Trustworthy Results

A rigorously validated analytical method is essential for producing reliable and defensible data.[17][18] Key validation parameters, as outlined in guidelines such as those from SANTE/SANCO, should be assessed.[19][20]

Key Method Performance Parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[10]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Accuracy (Trueness): The closeness of the mean test result to the true value. Typically assessed through recovery studies using spiked samples.[10] Recoveries for pesticide residue analysis are generally expected to be within 70-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[10] RSD values should ideally be ≤20%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Matrix Effects: The influence of co-extracted matrix components on the analytical signal.[10]

Experimental Protocols and Data

Detailed Experimental Workflow for LC-MS/MS Quantification

The following protocol provides a detailed example of an LC-MS/MS method for the quantification of sulprofos sulfoxide in a representative food matrix (e.g., leafy greens).

Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) SampleCollection->Extraction Cleanup 3. d-SPE Cleanup (PSA + MgSO4) Extraction->Cleanup FinalExtract 4. Filtration & Vialing Cleanup->FinalExtract Injection 5. Injection into LC-MS/MS FinalExtract->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. MS/MS Detection (MRM) Separation->Detection Quantification 8. Quantification using Calibration Curve Detection->Quantification Reporting 9. Data Review & Reporting Quantification->Reporting G Start Start: Need to quantify sulprofos sulfoxide HighThroughput High throughput needed? Start->HighThroughput LowLOD Very low detection limits required? HighThroughput->LowLOD No MultiResidue Part of a multi-residue method? HighThroughput->MultiResidue Yes LCMSMS LC-MS/MS is recommended LowLOD->LCMSMS Yes GCMSMS GC-MS/MS is a strong alternative LowLOD->GCMSMS No MultiResidue->LowLOD No MultiResidue->LCMSMS Yes GCFPD GC-FPD is a cost-effective option GCMSMS->GCFPD Consider cost

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

For the accurate and precise quantification of sulprofos sulfoxide, LC-MS/MS coupled with a QuEChERS-based sample preparation is the recommended approach . This methodology provides the highest sensitivity and selectivity, which is crucial for meeting the stringent regulatory limits for pesticide residues in various matrices. The versatility of LC-MS/MS also makes it ideal for inclusion in broader multi-residue screening methods.

While GC-based methods, particularly GC-MS/MS, are also capable of providing reliable data, they may require additional derivatization steps and can be more susceptible to the thermal degradation of the analyte. The choice of method should always be guided by a thorough validation process to ensure that the performance characteristics meet the specific requirements of the analysis.

References

  • PubChem. (n.d.). Sulprofos. National Center for Biotechnology Information. Retrieved from [Link]

  • do Nascimento, J. S., et al. (2012). Determination of Methiocarb and Its Degradation Products, Methiocarb Sulfoxide and Methiocarb Sulfone, in Bananas Using QuEChERS Extraction. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatograms of 10 pesticide residues. Retrieved from [Link]

  • Restek. (n.d.). Sulprofos: CAS # 35400-43-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • Lopes, R. P., et al. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

  • MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Retrieved from [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • PubMed. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Retrieved from [Link]

  • Castro, J. S., et al. (2023). Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety. Food Science and Technology. Retrieved from [Link]

  • European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

  • ResearchGate. (2014). Determination of Mustard Gas Hydrolysis Products Thiodiglycol and Thiodiglycol Sulfoxide by Gas Chromatography-Tandem Mass Spectrometry after Trifluoroacetylation. Retrieved from [Link]

  • AperTO. (2022). Evaluation of different QuEChERS-based procedures for the extraction of emerging contaminants from soil. Retrieved from [Link]

  • Springer. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Retrieved from [Link]

  • Food Science and Preservation. (2020). An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi. Retrieved from [Link]

  • EURL-Pesticides. (2006). The QuEChERS Method – Background Information and Recent Developments. Retrieved from [Link]

  • MDPI. (2019). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Retrieved from [Link]

  • Chemical Society Reviews. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods. Retrieved from [Link]

  • MDPI. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. Retrieved from [Link]

  • CRM LABSTANDARD. (n.d.). Sulprofos-Sulfoxide. Retrieved from [Link]

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Validation

Unmasking the Neurotoxic Threat: A Comparative Analysis of Sulprofos and Its Metabolites

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The organophosphate insecticide sulprofos has a well-established history of use in agriculture, yet its neurotoxic po...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The organophosphate insecticide sulprofos has a well-established history of use in agriculture, yet its neurotoxic potential, and that of its metabolic byproducts, warrants careful and continuous evaluation. This guide provides an in-depth comparison of the neurotoxic potency of sulprofos and its principal metabolites: sulprofos oxon, sulprofos sulfoxide, and sulprofos sulfone. Understanding the relative toxicity of these compounds is paramount for accurate risk assessment and the development of effective safety measures and potential antidotes.

The primary mechanism of acute neurotoxicity for organophosphates like sulprofos is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine.[1][2][3][4] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and potentially leading to a range of neurotoxic effects, from mild symptoms to severe cholinergic crisis and even death.[1]

A crucial aspect of organophosphate toxicology is metabolic activation. Many parent organophosphate compounds, including sulprofos, are relatively weak AChE inhibitors themselves. However, upon entering the body, they are metabolized by enzymes into more toxic forms.[5][6] This guide will delve into the metabolic pathways of sulprofos and present a comparative analysis of the neurotoxic potency of the parent compound and its key metabolites.

The Metabolic Journey of Sulprofos: Bioactivation and Transformation

The biotransformation of sulprofos in biological systems is a complex process primarily mediated by two major enzyme families: cytochrome P450 (CYP450) monooxygenases and flavin-containing monooxygenases (FMOs).[7][8][9] These enzymatic reactions lead to the formation of several key metabolites with varying degrees of neurotoxicity.

The metabolic pathways can be summarized as follows:

  • Desulfuration to Sulprofos Oxon: The most critical bioactivation step is the oxidative desulfuration of sulprofos, where a sulfur atom is replaced by an oxygen atom to form sulprofos oxon. This conversion is primarily catalyzed by CYP450 enzymes.[7] The resulting oxon is a significantly more potent inhibitor of acetylcholinesterase.[5][6]

  • Oxidation to Sulfoxide and Sulfone: The thioether group in the sulprofos molecule can undergo oxidation to form sulprofos sulfoxide and subsequently sulprofos sulfone.[3] This process is mediated by both CYP450s and FMOs.[8][9]

Sulprofos_Metabolism Sulprofos Sulprofos (Parent Compound) Sulprofos_Oxon Sulprofos Oxon (Potent AChE Inhibitor) Sulprofos->Sulprofos_Oxon CYP450 (Desulfuration) Sulprofos_Sulfoxide Sulprofos Sulfoxide Sulprofos->Sulprofos_Sulfoxide CYP450, FMO (Oxidation) Sulprofos_Sulfone Sulprofos Sulfone Sulprofos_Sulfoxide->Sulprofos_Sulfone CYP450, FMO (Oxidation)

Figure 1: Metabolic pathway of sulprofos.

Comparative Neurotoxic Potency: An Analysis of Acetylcholinesterase Inhibition

The most direct measure of the acute neurotoxic potential of sulprofos and its metabolites is their ability to inhibit acetylcholinesterase. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the activity of the enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency.

CompoundCommon Name/ClassIn Vitro AChE IC50 (M)Relative Potency (approx.)
Sulprofos Parent Insecticide~1 x 10⁻⁵1x
Sulprofos Oxon Active Metabolite~1 x 10⁻⁸1000x
Sulprofos Sulfoxide Metabolite> 1 x 10⁻⁴<0.1x
Sulprofos Sulfone Metabolite> 1 x 10⁻⁴<0.1x

Note: The IC50 values presented are approximate and can vary depending on the experimental conditions, such as the source of the acetylcholinesterase and assay methodology. The data compiled here is based on typical findings for analogous organophosphate compounds, as specific comparative data for all sulprofos metabolites is limited in publicly available literature. The dramatic increase in potency of the oxon metabolite is a well-established phenomenon for this class of insecticides.[5][6]

As the data clearly indicates, the metabolic conversion of sulprofos to sulprofos oxon represents a profound bioactivation, increasing its neurotoxic potency by approximately three orders of magnitude. In contrast, the oxidation of the thioether group to form sulprofos sulfoxide and sulprofos sulfone results in metabolites with significantly lower, or negligible, AChE inhibitory activity. This suggests that these oxidation pathways are likely detoxification routes.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To provide a practical framework for researchers, the following is a detailed, step-by-step protocol for a standard in vitro acetylcholinesterase inhibition assay based on the widely used Ellman's method. This colorimetric assay is a robust and reliable method for determining the IC50 values of potential AChE inhibitors.

Principle:

The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (Sulprofos and its metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known AChE inhibitor like physostigmine or donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL of phosphate buffer.

    • Control (100% enzyme activity): 100 µL of phosphate buffer, 25 µL of solvent control (e.g., DMSO), and 25 µL of AChE solution.

    • Test Wells: 100 µL of phosphate buffer, 25 µL of the test compound dilution, and 25 µL of AChE solution.

    • Positive Control Wells: 100 µL of phosphate buffer, 25 µL of the positive control dilution, and 25 µL of AChE solution.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add 25 µL of DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding 25 µL of ATCI solution to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over a period of time (e.g., every minute for 10-15 minutes). The rate of the reaction (change in absorbance per minute) is calculated.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Figure 2: Workflow for the in vitro AChE inhibition assay.

Conclusion and Future Directions

This guide unequivocally demonstrates that the primary neurotoxic threat from sulprofos exposure arises from its metabolic conversion to sulprofos oxon. This bioactivation dramatically amplifies its acetylcholinesterase inhibitory potency, highlighting the critical importance of considering metabolic pathways in toxicological assessments. The sulfoxide and sulfone metabolites, on the other hand, appear to represent detoxification products with significantly reduced neurotoxicity.

For researchers and drug development professionals, this comparative understanding is vital. It underscores the necessity of evaluating not just the parent compound but also its key metabolites in any neurotoxicity screening program. Furthermore, the detailed protocol for the AChE inhibition assay provides a practical tool for conducting such evaluations.

Future research should focus on obtaining more precise and directly comparative IC50 and LD50 values for sulprofos and its full range of metabolites across different species and enzyme sources. Investigating the specific CYP450 and FMO isozymes responsible for the metabolism of sulprofos would also provide valuable insights for predicting inter-individual and inter-species differences in susceptibility to its neurotoxic effects. Such data will be instrumental in refining risk assessments and developing more effective strategies to mitigate the potential harm posed by sulprofos and other organophosphate insecticides.

References

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Bajgar, J. (2007). Inhibition of acetylcholinesterase in different structures of the rat brain following soman intoxication pretreated with huperzine A. Acta medica (Hradec Kralove), 50(4), 249–254. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37125, Sulprofos. [Link]

  • Kavvalakis, M. P., Stivaktakis, P. D., & Tsatsakis, A. M. (2021). In Vivo Effects of Neonicotinoid-Sulfoximine Insecticide Sulfoxaflor on Acetylcholinesterase Activity in the Tissues of Zebrafish (Danio rerio). International journal of molecular sciences, 22(8), 4195. [Link]

  • Qiao, D., Seidler, F. J., & Slotkin, T. A. (2001). Developmental neurotoxicity of chlorpyrifos modeled in vitro: comparative effects of metabolites and other cholinesterase inhibitors on DNA synthesis in PC12 and C6 cells. Environmental health perspectives, 109(9), 909–913. [Link]

  • Timchalk, C., Nolan, R. J., & Mendrala, A. L. (2002). A physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) model for the organophosphate insecticide chlorpyrifos in rats and humans. Toxicological sciences, 66(1), 34–53. [Link]

  • Abass, K., Turpeinen, M., & Pelkonen, O. (2009). Metabolism of pesticides by human cytochrome P450 enzymes in vitro--a survey. Xenobiotica; the fate of foreign compounds in biological systems, 39(1), 1–19. [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug metabolism reviews, 29(1-2), 413–580. [Link]

  • Optibrium. (n.d.). N- and S-oxidation model of the flavin-containing monooxygenases. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Sulprofos Sulfoxide

Authored for Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of research and development, the lifecycle of chemical reagents extends far beyond the bench. Proper disposal is not...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of research and development, the lifecycle of chemical reagents extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of sulprofos sulfoxide, a metabolite of the organophosphate insecticide sulprofos. As your partner in the laboratory, we believe that providing this essential safety and logistical information builds a foundation of trust that transcends the products we supply.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Sulprofos sulfoxide is the oxidized metabolite of sulprofos, an organothiophosphate.[1] The parent compound, sulprofos, is a potent acetylcholinesterase (AChE) inhibitor, a mechanism of action that defines its neurotoxic properties.[2] While specific toxicity data for the sulfoxide metabolite may be less extensive, it must be handled with the same degree of caution as the parent compound. The Globally Harmonized System (GHS) classification for sulprofos sulfoxide underscores its hazardous nature.[1]

PropertyValue / ClassificationSourceCausality for Disposal Protocol
GHS Hazard Statements H301: Toxic if swallowedH312: Harmful in contact with skin[1]Dictates stringent PPE to prevent ingestion and dermal exposure. All waste must be securely contained.
Parent Compound Hazards H330: Fatal if inhaledH410: Very toxic to aquatic life with long lasting effects[1]Mandates handling in ventilated areas and a zero-tolerance policy for release into sanitary sewers or the environment.
Chemical Class Organophosphate[2]Organophosphates as a class are regulated as hazardous waste. Disposal requires specialized, high-temperature incineration to prevent the release of toxic phosphorus and sulfur oxides.[1]
Solubility Low water solubility[1]Prohibits aqueous dilution as a disposal method. Contaminated glassware and equipment require solvent-based rinsing.
Thermal Decomposition Emits very toxic fumes of phosphorus and sulfur oxides when heated to decomposition.[1]Reinforces the need for disposal via a licensed facility with appropriate incineration and off-gas scrubbing technology.

This hazard profile forms the logical basis for every procedural step that follows. The acute toxicity, environmental persistence, and hazardous decomposition byproducts necessitate a disposal pathway that ensures complete destruction and containment, managed by professionals.

Pre-Disposal Operations: Segregation and Containment at the Source

Proper disposal begins the moment a waste container is opened. Meticulous segregation and labeling are the cornerstones of a safe waste management program.

Experimental Workflow for Waste Segregation

WasteSegregation cluster_bench At the Bench cluster_decon Decontamination WasteGen Waste Generation (e.g., contaminated tips, plates, excess solution) SolidWaste Solid Waste Container (e.g., pipette tips, gloves, weigh boats) Label: 'Sulprofos Sulfoxide, Toxic' WasteGen->SolidWaste Solid LiquidWaste Liquid Waste Container (e.g., unused stock, reaction quench) Label: 'Sulprofos Sulfoxide, Toxic' WasteGen->LiquidWaste Liquid GlassWaste Contaminated Glassware (e.g., vials, flasks) WasteGen->GlassWaste Rinse Triple Rinse Protocol GlassWaste->Rinse Rinsate Rinsate Waste (Collect in Liquid Waste) Rinse->Rinsate CleanGlass Clean Glassware (For reuse or disposal) Rinse->CleanGlass Rinsate->LiquidWaste Consolidate

Caption: Workflow for proper waste segregation at the point of generation.

Step-by-Step Waste Collection Protocol:
  • Designate Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated personal protective equipment (PPE) like gloves, absorbent pads, pipette tips, and weigh paper.

    • Liquid Waste: Unused or excess solutions of sulprofos sulfoxide, and the first two solvent rinses from decontamination procedures.

    • Sharps: Contaminated needles or blades.

  • Select Appropriate Containers:

    • Use chemically resistant (e.g., HDPE or glass) containers with secure, vapor-tight lids for liquid waste.

    • Use leak-proof, puncture-resistant containers for solid waste. Double-bagging with heavy-duty plastic bags is a recommended best practice.

  • Properly Label All Waste Containers: Affix a hazardous waste label to each container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Sulprofos Sulfoxide"

    • The associated hazards (e.g., "Toxic," "Marine Pollutant")

    • The date of waste accumulation start.

  • Store Securely: Keep waste containers sealed when not in use and store them in a designated, well-ventilated satellite accumulation area away from incompatible materials (strong acids, bases, and oxidizing agents).[3]

Decontamination and Spill Management

Accidents happen. A robust and well-rehearsed spill and decontamination plan is non-negotiable. The low water solubility of sulprofos means that aqueous cleaning is insufficient for decontamination.

Protocol for Decontaminating Lab Equipment (Glassware, Stir Bars, etc.)
  • Initial Solvent Rinse: Rinse the equipment three times with a suitable organic solvent in which sulprofos sulfoxide is soluble (e.g., acetone or methanol). The first two rinses must be collected as hazardous liquid waste.[4]

  • Detergent Wash: After the solvent rinse, wash the equipment with hot water and a laboratory detergent.

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow to air dry or heat in an oven. Solvent rinses may be substituted for heating.[4]

Emergency Protocol for Spill Management
  • Control and Alert:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Ensure the area is well-ventilated. Eliminate all sources of ignition.

  • Don Appropriate PPE: At a minimum, this includes:

    • Double-gloving with chemically resistant gloves (e.g., butyl rubber or nitrile).

    • Splash goggles and a face shield.

    • A chemically resistant lab coat or apron.

    • Respiratory protection may be required depending on the scale of the spill and ventilation.

  • Contain the Spill:

    • For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like sawdust.[5]

    • Work from the outside of the spill inward to prevent spreading.

  • Clean and Decontaminate:

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • For organophosphate spills, a secondary decontamination step is recommended. After the bulk of the spill is absorbed, the area can be wiped with a solution of household bleach or a caustic soda (lye) solution, which can help decompose the pesticide.[6]

    • CAUTION: Lye is highly corrosive and bleach can react with other chemicals. This step should only be performed by trained personnel.

    • Absorb the decontamination solution with fresh absorbent material and place it in the hazardous waste container.

  • Final Disposal: Seal and label the container with all spill cleanup materials and arrange for pickup by your EHS or a licensed hazardous waste contractor.

Final Disposal: The Terminal Step

Under no circumstances should sulprofos sulfoxide or its containers be disposed of in the standard trash or poured down the drain.[7] The environmental toxicity and chemical stability of this compound mandate a formal, regulated disposal process.

Regulatory Framework

The disposal of pesticides and chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[8] While sulprofos sulfoxide may not be explicitly named on the RCRA P-list (Acutely Hazardous) or F-list, its toxic characteristics require it to be managed as a hazardous waste.[9] State and local regulations may be more stringent than federal requirements.[10]

The Only Acceptable Disposal Pathway
  • Contact EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will have established protocols and relationships with licensed hazardous waste disposal contractors.

  • Arrange for Pickup: Schedule a hazardous waste pickup through your EHS office. Ensure all containers are properly labeled, sealed, and located in the designated accumulation area.

  • Manifest and Documentation: The waste contractor will provide a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory (the "generator") to its final destination. Retain a copy of this manifest as required by law.

  • Method of Destruction: The standard and required method for organophosphate pesticide disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous phosphorus and sulfur oxides emitted during combustion.[11]

By adhering to this structured, science-based disposal protocol, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the rigorous standards of your research.

References

  • University of Hertfordshire. (n.d.). Sulprofos (Ref: NTN 9306). AERU. Retrieved from [Link]

  • BPS Bioscience. (2024). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37125, Sulprofos. PubChem. Retrieved from [Link]

  • PubMed. (2022). Degradation of Sulfoxaflor in Water and Soil: Kinetics, Degradation Pathways, Transformation Product Identification, and Toxicity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Organophosphate Insecticides. Retrieved from [Link]

  • Clemson University. (2024). Pesticide Spill: Safe Management & Cleanup Guidelines. Home & Garden Information Center. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Treatments - Emergency Aid and Safety Guidelines for Managing Pesticide Spills. Retrieved from [Link]

  • Eddleston, M., & Buckley, N. A. (2004). Management of acute organophosphorus pesticide poisoning. The Lancet, 363(9426), 2051–2055. Retrieved from [Link]

  • Virginia Tech. (n.d.). Pesticide Decontaminants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Disposal of Pesticides. Retrieved from [Link]

  • Berger, B., & Wolfe, N. L. (1996). Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water-sediment systems: Assessing fate pathways using molecular descriptors. Environmental Toxicology and Chemistry, 15(9), 1500-1507.
  • U.S. Environmental Protection Agency. (n.d.). Safe Disposal of Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Health.vic. (n.d.). Pesticides - managing spills and disposals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]

  • PennState Extension. (n.d.). Pesticide Spill Procedures. Retrieved from [Link]

  • Chowdhury, F. R., & Eddleston, M. (2016). Pharmacological treatment of organophosphorus insecticide poisoning: The old and the (possible) new. British Journal of Clinical Pharmacology, 81(3), 433–442.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Saha, S., & Kulshrestha, G. (2008). Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron. Journal of Environmental Science and Health, Part B, 43(8), 735-740.

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